molecular formula C21H31N3O3 B612222 D-3263 CAS No. 947257-66-1

D-3263

货号: B612222
CAS 编号: 947257-66-1
分子量: 373.5 g/mol
InChI 键: ZGTYTFYRCIRWBL-HYVNUMGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-3263 hydrochloride is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel permeable to calcium and sodium . Initially investigated for its antineoplastic properties, it has demonstrated significant research potential in preclinical models of various cancers, including prostate cancer, where it can induce apoptotic responses . Its mechanism of action in oncology research is linked to the activation of TRPM8, leading to increased intracellular calcium levels and subsequent cell death in TRPM8-expressing tumor cells . Recent groundbreaking research has uncovered a promising new application for this compound in antimicrobial research. Studies show it exhibits potent antibacterial and antibiofilm activities against clinically significant Gram-positive pathogens . It is effective against a range of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) at or below 50 µM . The compound demonstrates bactericidal effects, capable of killing planktonic cells at 4x MIC, and is notably effective at both preventing biofilm formation and eradicating mature biofilms . The primary antibacterial mechanism of action has been identified as the disruption of the bacterial cell membrane, as evidenced by increased membrane permeability and interaction with key membrane phospholipids . This dual research value makes this compound a compelling compound for investigating novel oncology therapeutics and new strategies to combat multidrug-resistant bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYTFYRCIRWBL-HYVNUMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947257-66-1
Record name D-3263
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-3263
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-3263 Mechanism of Action in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is an orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a promising therapeutic target in prostate cancer. TRPM8 is a calcium-permeable ion channel that is notably overexpressed in prostate cancer cells compared to normal prostate tissue. This document provides an in-depth technical overview of the mechanism of action of this compound in prostate cancer, summarizing key preclinical findings, outlining experimental protocols, and visualizing the core signaling pathways. While clinical development of this compound appears to have been discontinued, the preclinical data provides valuable insights into the potential of TRPM8 agonism as a therapeutic strategy for prostate cancer.

Core Mechanism of Action: TRPM8 Agonism

The primary mechanism of action of this compound is the activation of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, into the cell.[1] This influx disrupts intracellular ionic homeostasis, leading to a cascade of events culminating in cancer cell death.[1][2]

Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade that disrupts cellular processes in prostate cancer cells.

D3263_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol D3263 This compound TRPM8 TRPM8 Channel (Overexpressed in Prostate Cancer) D3263->TRPM8 Binds and Activates DHT_reduction Decreased DHT Levels D3263->DHT_reduction Leads to Ca_influx Increased Intracellular Ca2+ and Na+ Influx TRPM8->Ca_influx Opens Channel Homeostasis_disruption Disruption of Ionic Homeostasis Ca_influx->Homeostasis_disruption Apoptosis Apoptosis Homeostasis_disruption->Apoptosis Induces AR_signaling_inhibition Inhibition of Androgen Receptor (AR) Signaling DHT_reduction->AR_signaling_inhibition Contributes to AR_signaling_inhibition->Apoptosis Contributes to

Figure 1: this compound signaling pathway in prostate cancer cells.
Reduction of Dihydrotestosterone (DHT)

A key secondary effect of this compound is the reduction of dihydrotestosterone (DHT) levels.[1] DHT is a potent androgen that is a primary driver of prostate cancer proliferation. The precise mechanism by which TRPM8 activation by this compound leads to a decrease in DHT is not yet fully elucidated in the available literature. It is hypothesized to involve the modulation of enzymes responsible for androgen synthesis, such as 5α-reductase, which converts testosterone to the more active DHT.[3][4]

Quantitative Preclinical Data

While comprehensive quantitative data for this compound is limited in publicly available literature, some key findings from preclinical studies are summarized below.

ParameterCell Line / ModelValue / EffectReference
Concentration for Apoptosis Induction TRAMP C1 and TRAMP C2 (mouse prostate adenocarcinoma)1 µM[5]
Synergistic Effect TRAMP C1 and TRAMP C2 cellsEnhanced pro-apoptotic activity of Docetaxel (5 nM) and Enzalutamide (1 µM)[5]
In Vivo Efficacy Rat model of Benign Prostatic Hyperplasia (BPH)Dose-dependent reduction in prostate hyperplasia[1]
DHT Reduction Rat model of BPHEvidence of decreased DHT levels[1]
Clinical Trial (Phase 1) Patients with advanced solid tumors (NCT00839631)Disease stabilization observed in some advanced prostate cancer patients[6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of TRPM8 agonists like this compound. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).

Cell_Viability_Workflow start Start seed_cells Seed prostate cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Calculate cell viability relative to untreated controls read_absorbance->analyze end End analyze->end

Figure 2: Experimental workflow for a cell viability (MTT) assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by this compound through the analysis of key apoptosis-related proteins like cleaved Caspase-3 and cleaved PARP.[5]

Materials:

  • Prostate cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat prostate cancer cells with this compound at the desired concentration and for the specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Intracellular Calcium Influx Assay

This protocol is for measuring the increase in intracellular calcium concentration following the activation of TRPM8 by this compound.

Calcium_Influx_Workflow start Start load_cells Load prostate cancer cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells acquire_baseline Acquire baseline fluorescence reading using a fluorescence microscope or plate reader wash_cells->acquire_baseline add_agonist Add this compound to the cells acquire_baseline->add_agonist acquire_post_stimulation Continuously record fluorescence intensity to measure changes in intracellular calcium add_agonist->acquire_post_stimulation analyze Analyze the change in fluorescence intensity over time acquire_post_stimulation->analyze end End analyze->end

Figure 3: Experimental workflow for an intracellular calcium influx assay.

Materials:

  • Prostate cancer cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Culture prostate cancer cells on a suitable imaging plate or coverslip.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove any extracellular dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound to the cells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the change in intracellular calcium concentration in response to this compound.

Summary and Future Directions

This compound demonstrates a clear mechanism of action in prostate cancer through the activation of the TRPM8 channel, leading to cytotoxic calcium influx and a reduction in pro-proliferative DHT levels. Preclinical studies have shown its potential as a monotherapy and in combination with other anticancer agents. However, a more detailed understanding of the downstream signaling events following TRPM8 activation and the precise mechanism of DHT reduction is still needed. Furthermore, comprehensive in vivo efficacy data and detailed results from the Phase 1 clinical trial would be invaluable for the continued exploration of TRPM8 agonists as a therapeutic strategy for prostate cancer. While the development of this compound may have halted, the foundational research provides a strong rationale for the development of next-generation TRPM8 agonists with improved potency, selectivity, and pharmacokinetic properties for the treatment of prostate cancer.

References

A Technical Guide to TRPM8 Agonist D-3263: Function and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role in cold sensation. Exhibiting potential as a therapeutic agent, this compound has been investigated for its applications in oncology, specifically in prostate cancer, and in the management of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the function and known signaling pathways of this compound, supported by available preclinical and clinical data. It details the mechanism of action, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling cascades involved in its cellular effects.

Introduction

The Transient Receptor Potential (TRP) channel superfamily comprises a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. TRPM8, a member of this family, is a calcium-permeable, non-selective cation channel activated by cold temperatures, cooling agents like menthol, and voltage.[1] Its expression is predominantly found in a subpopulation of sensory neurons but is also notably present in other tissues, including the prostate gland.[1]

This compound is a synthetic small molecule designed to specifically activate the TRPM8 channel.[1][2] Its investigation has primarily focused on its potential to induce cell death in TRPM8-expressing cancer cells and to ameliorate the symptoms of BPH.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and cellular mechanisms of this compound.

Mechanism of Action

The primary mechanism of action for this compound is the activation of the TRPM8 ion channel.[2][4] This activation leads to a cascade of intracellular events, the most prominent being a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell.[2][4] The disruption of intracellular ion homeostasis, particularly the sustained elevation of cytosolic Ca²⁺, is a key trigger for the downstream cellular effects of this compound.[5]

In the context of cancer, this prolonged increase in intracellular calcium is cytotoxic and initiates apoptotic cell death pathways in TRPM8-expressing tumor cells.[1][5] Additionally, in preclinical models of BPH, this compound has been shown to significantly reduce plasma levels of dihydrotestosterone (DHT), a key androgen involved in prostate growth, suggesting a potential hormonal modulatory effect.[2][3]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)

ParameterVehicle ControlThis compound TreatmentPercentage Changep-valueReference
Prostate Weight--↓ 39%0.004[2]
Plasma DHT Level2221.2 pg/ml43.1 pg/ml↓ 98%0.004[2]

Table 2: In Vitro Effects of this compound on Prostate Cancer Cells

Cell LineTreatmentEffectMolecular MarkersReference
TRAMP-C1 and TRAMP-C2This compound (1 µM) + Docetaxel (5 nM) or Enzalutamide (1 µM) for 72hMassive apoptotic responseIncreased Caspase-3 and PARP cleavage[6]

Note: A specific EC₅₀ value for this compound's direct activation of the TRPM8 channel is not consistently reported in publicly available literature. One source mentions an EC₅₀ of 20 nM from an ATP viability assay, which is an indirect measure of the functional consequence of channel activation.

Signaling Pathways

The activation of TRPM8 by this compound initiates a series of intracellular signaling events. The primary and most well-documented pathway involves the influx of calcium, which acts as a second messenger to trigger apoptosis.

Calcium-Mediated Apoptosis Pathway

Activation of TRPM8 by this compound leads to a sustained increase in intracellular calcium concentration. This calcium overload can induce apoptosis through several mechanisms, including the activation of calcium-dependent proteases and the mitochondrial permeability transition. A key event in this pathway is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with this compound in combination with other anti-cancer agents has been shown to lead to the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[6]

This compound-Induced Calcium-Mediated Apoptosis Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx mediates Ca_Overload Intracellular Ca²⁺ Overload Ca_Influx->Ca_Overload Mitochondria Mitochondria Ca_Overload->Mitochondria induces stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation triggers PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound-Induced Apoptosis Pathway
Potential Involvement of MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. While direct evidence linking this compound to the MAPK/ERK pathway is limited, the general literature on TRPM8 signaling in cancer suggests a potential interplay. Further research is required to elucidate the specific role, if any, of the MAPK/ERK pathway in the cellular response to this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of this compound.

In Vivo Model of Benign Prostatic Hyperplasia (BPH)
  • Objective: To evaluate the efficacy of this compound in reducing prostate enlargement in a testosterone-induced BPH rat model.

  • Animal Model: Male rats.

  • Induction of BPH: Subcutaneous injection of testosterone propionate (TP) to induce prostate hyperplasia.[2]

  • Treatment: this compound is administered orally.

  • Assessment:

    • Measurement of prostate weight.[2]

    • Quantification of plasma dihydrotestosterone (DHT) levels using appropriate immunoassays.[2]

    • Histopathological examination of prostate tissue to assess changes in morphology.[2]

Experimental Workflow for In Vivo BPH Model start Start induce_bph Induce BPH in Rats (Testosterone Propionate Injection) start->induce_bph treatment Administer this compound (Oral) induce_bph->treatment assessment Assess Efficacy treatment->assessment prostate_weight Measure Prostate Weight assessment->prostate_weight dht_levels Measure Plasma DHT assessment->dht_levels histology Histopathological Analysis assessment->histology end End prostate_weight->end dht_levels->end histology->end Western Blot Protocol for Apoptosis Markers start Start cell_culture Culture Prostate Cancer Cells start->cell_culture treatment Treat with this compound +/- other agents cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

D-3263 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1008763-54-9

This technical guide provides an in-depth overview of D-3263 hydrochloride, a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential therapeutic applications of this compound.

Core Properties and Data

This compound hydrochloride is the salt form of this compound, offering enhanced water solubility and stability.[1] It is an orally bioavailable, enteric-coated formulation that has been investigated for its potential antineoplastic and other therapeutic activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 1008763-54-9[4][5]
Molecular Formula C₂₁H₃₂ClN₃O₃[4][5]
Molecular Weight 409.95 g/mol
Appearance White to off-white solid
Solubility DMSO: 140 mg/mL (341.51 mM) (requires sonication)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.
Biological Properties
PropertyDescriptionSource
Target Transient Receptor Potential Melastatin 8 (TRPM8)[4][6]
Mechanism of Action Agonist of the TRPM8 ion channel.[4][6] Activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death in TRPM8-expressing cells.[2][6] It may also decrease dihydrotestosterone (DHT) levels.[6]
Therapeutic Potential Antineoplastic (especially prostate cancer), Benign Prostatic Hyperplasia (BPH), Antibacterial.[2][6][7]

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its biological effects primarily through the activation of the TRPM8 channel, a non-selective cation channel. The binding of this compound to TRPM8 triggers a conformational change, opening the channel and allowing the influx of Ca²⁺ and Na⁺ into the cell. This disruption of ion homeostasis is a key initiating event in its therapeutic effects.

TRPM8-Mediated Antineoplastic Signaling Pathway

In cancer cells, particularly those of prostatic origin where TRPM8 is often overexpressed, the sustained increase in intracellular calcium can trigger several downstream signaling cascades leading to apoptosis and inhibition of proliferation. The diagram below illustrates the proposed signaling pathway.

TRPM8_Signaling Proposed TRPM8-Mediated Antineoplastic Signaling Pathway D3263 This compound Hydrochloride TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Disruption Disruption of Ion Homeostasis Ca_influx->Disruption Downstream Downstream Signaling Cascades Disruption->Downstream Apoptosis Apoptosis Downstream->Apoptosis Proliferation Inhibition of Proliferation Downstream->Proliferation

Caption: this compound hydrochloride activates the TRPM8 channel, leading to downstream events that promote apoptosis and inhibit cancer cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature involving this compound hydrochloride.

Preclinical Evaluation in a Rat Model of Benign Prostatic Hyperplasia (BPH)

A preclinical study demonstrated the efficacy of this compound in a testosterone-induced BPH rat model.[6]

Experimental Workflow:

BPH_Workflow Workflow for Preclinical BPH Study cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_analysis Analysis Animal_Model Rat Model BPH_Induction Induce BPH (Testosterone Propionate Injection) Animal_Model->BPH_Induction Treatment_Groups Administer Daily: - this compound - Finasteride (Control) - Vehicle BPH_Induction->Treatment_Groups Data_Collection Collect Blood and Prostate Tissue Treatment_Groups->Data_Collection Analysis Measure: - Prostate Weight - Plasma DHT Levels - TRPM8 Expression (Staining) Data_Collection->Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in a rat model of BPH.

Methodology:

  • Animal Model: The specific strain of rats was not detailed in the available literature.

  • BPH Induction: Benign prostatic hyperplasia was induced via subcutaneous injection of testosterone propionate.[6]

  • Treatment: One week prior to the initiation of testosterone injections, daily administration of this compound or finasteride commenced and continued for four weeks.[6]

  • Endpoint Analysis: Following the treatment period, blood samples were collected to measure plasma dihydrotestosterone (DHT) levels. The prostates were excised, weighed, and cross-sections were stained with a TRPM8 antibody to assess protein expression.[6]

Key Findings: Treatment with this compound resulted in a significant reduction in prostate weight and a notable decrease in plasma DHT levels in a dose-dependent manner, with efficacy comparable to finasteride.[6]

Phase 1 Clinical Trial in Advanced Solid Tumors (NCT00839631)

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound hydrochloride in patients with advanced solid tumors.

Study Design:

  • Title: A Dose Escalation Study of EC this compound HCl in Patients With Advanced Solid Tumors

  • Phase: 1

  • Patient Population: Adults with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy.

  • Intervention: Oral administration of enteric-coated this compound hydrochloride capsules (50 mg). The study involved dose escalation cohorts with varying dosing schedules.

  • Primary Outcome Measures: To be determined from full study publication.

  • Secondary Outcome Measures: To be determined from full study publication.

Preliminary results suggested that this compound was able to stabilize the disease in some patients with advanced prostate cancer, with cold sensations being a noted side effect. The study appears to have been discontinued, and full results have not been published in peer-reviewed literature.

Antibacterial Activity against Staphylococcus aureus

A recent study has unveiled a novel antibacterial and antibiofilm activity of this compound against Staphylococcus aureus.[7]

Experimental Workflow for Antibacterial Assays:

Antibacterial_Workflow Workflow for Antibacterial Activity Assessment cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal Concentration (MBC) cluster_biofilm Biofilm Inhibition and Eradication cluster_mechanism Mechanism of Action MIC_Assay Broth Microdilution Assay MBC_Assay Plating from MIC wells MIC_Assay->MBC_Assay Biofilm_Assay Crystal Violet Staining Assay MIC_Assay->Biofilm_Assay Membrane_Permeability Membrane Permeability Assay Biofilm_Assay->Membrane_Permeability Proteomics Proteomic Analysis Membrane_Permeability->Proteomics

Caption: A summary of the experimental workflow to assess the antibacterial properties of this compound.

Methodology:

  • Bacterial Strains and Growth Conditions: The study included clinical isolates of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) Test: The MICs of this compound were determined using the broth microdilution method in 96-well plates.[7]

  • Minimum Bactericidal Concentration (MBC) Test: The MBC was determined by plating samples from the MIC wells that showed no visible growth onto appropriate agar plates.

  • Biofilm Assays: The effect of this compound on both the formation of new biofilms and the eradication of pre-formed mature biofilms was assessed using a crystal violet staining method.

  • Mechanism of Action Studies:

    • Membrane Permeability: Changes in bacterial membrane permeability were assessed using the fluorescent dye propidium iodide.[7]

    • Proteomics: Quantitative proteomic analysis was performed to identify differentially expressed proteins in S. aureus following treatment with this compound.[7]

Key Findings: this compound exhibited potent bactericidal and antibiofilm activities against S. aureus by targeting the cell membrane. Proteomic analysis revealed that this compound treatment influenced amino acid biosynthesis and carbohydrate metabolism.[7]

Analytical Methods

Conclusion

This compound hydrochloride is a promising TRPM8 agonist with demonstrated preclinical efficacy in models of benign prostatic hyperplasia and potential antineoplastic activity. The recent discovery of its potent antibacterial properties opens new avenues for its therapeutic application. Further research is warranted to fully elucidate its clinical potential, including the completion and publication of clinical trial results and the development of validated analytical methods for its quantification in biological systems. This technical guide provides a foundation for researchers to build upon in their investigation of this multifaceted compound.

References

Compound D-3263: Unidentified in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly accessible scientific databases and literature, the compound designated "D-3263" could not be identified in the context of calcium and sodium homeostasis. Extensive searches have yielded no information regarding its existence, chemical structure, or biological activity.

It is possible that "this compound" is an internal or preclinical designation for a compound that has not yet been disclosed in peer-reviewed publications or public forums. As a result, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational data.

To fulfill the user's request for a technical guide on a related topic, we welcome the submission of an alternative, publicly recognized compound or drug class known to be involved in the regulation of calcium and sodium homeostasis.

Investigating the Antineoplastic Activity of D-3263: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic activity of D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) channel. It consolidates key findings on its mechanism of action, synergistic effects with standard chemotherapies, and summarizes available data from preclinical and early-phase clinical investigations. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and development efforts in this area.

Core Mechanism of Action

This compound exerts its anticancer effects by targeting the TRPM8 ion channel, a transmembrane protein that is overexpressed in various malignancies, including prostate, breast, colon, and lung cancer.[1] In normal tissues, its expression is predominantly found in the prostate gland.[1]

The proposed mechanism involves the following key steps:

  • Binding and Activation: As a TRPM8 agonist, this compound binds to and activates the channel.[2][3]

  • Ion Influx: This activation leads to an influx of calcium (Ca2+) and sodium (Na+) ions into the cancer cell.[2][3]

  • Disruption of Homeostasis: The sudden increase in intracellular calcium and sodium disrupts the cell's ionic homeostasis.[2][3]

  • Induction of Apoptosis: This disruption is a critical stress signal that triggers the apoptotic cascade, leading to programmed cell death in TRPM8-expressing tumor cells.[3][4]

Additionally, in the context of prostate cancer, this compound may contribute to its inhibitory effects by decreasing levels of dihydrotestosterone (DHT).[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Synergistic Cytotoxicity of this compound with Chemotherapy

Cell LineCancer TypeChemotherapy Agent(s)Treatment Duration (hours)Observation
LNCaPProstate CancerDocetaxel24Synergistic lethal effect
HCT116Colon Cancer5-fluorouracil (5-FU) + Oxaliplatin24Synergistic lethal effect
MCF7Breast CancerDocetaxel24Synergistic lethal effect
A549Lung CancerDocetaxel24Synergistic lethal effect

Data extracted from studies demonstrating a significant enhancement of chemotherapeutic efficacy when combined with this compound.[5]

Table 2: Preclinical and Clinical Observations

ModelStudy TypeKey FindingsReference
Rat Model of Benign Prostatic Hyperplasia (BPH)PreclinicalDose-dependent reduction in prostate hyperplasia. Additive effect when combined with Finasteride.[2]
Metastatic Mouse Prostate AdenocarcinomaPreclinicalInduced apoptotic responses through a gradual elevation of intracellular Ca2+.[4][6]
Patients with Advanced Solid Tumors (Prostate, Colon, Breast, Lung)Phase 1 Clinical Trial (NCT00839631)Well-tolerated with limited side effects (e.g., cold sensations). Signs of disease stabilization in three advanced prostate cancer patients.[1][7]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in TRPM8-expressing cancer cells.

D3263_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ion_Influx Ca²⁺ / Na⁺ Influx TRPM8->Ion_Influx Opens Channel Homeostasis_Disruption Disruption of Ion Homeostasis Ion_Influx->Homeostasis_Disruption Apoptosis Apoptosis Homeostasis_Disruption->Apoptosis Triggers Caspase3_Cleavage Caspase-3 Cleavage Apoptosis->Caspase3_Cleavage PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Synergistic Effects

This diagram outlines a typical experimental workflow to evaluate the synergistic cytotoxicity of this compound with a standard chemotherapy agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis cluster_data Data Interpretation Cell_Culture Culture TRPM8-expressing Cancer Cell Lines Treatment_Groups Prepare Treatment Groups: 1. Control (Vehicle) 2. This compound alone 3. Chemo alone 4. This compound + Chemo Cell_Culture->Treatment_Groups Viability_Assay Cell Viability Assay (e.g., Crystal Violet Staining) Treatment_Groups->Viability_Assay Apoptosis_Analysis Apoptosis Marker Analysis (e.g., Western Blot for Caspase-3/PARP cleavage) Treatment_Groups->Apoptosis_Analysis Quantification Quantify Cell Viability Viability_Assay->Quantification Apoptosis_Analysis->Quantification Synergy_Calculation Calculate Synergy (e.g., Combination Index) Quantification->Synergy_Calculation

Caption: Workflow for evaluating synergistic antineoplastic effects.

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from methodologies used to assess the synergistic lethal effects of this compound.[5]

Objective: To quantify the viability of cancer cells after treatment with this compound, chemotherapy, or a combination thereof.

Materials:

  • TRPM8-expressing cancer cell lines (e.g., LNCaP, HCT116)

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Docetaxel)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Methanol

  • 33% Acetic Acid Solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the indicated drugs (this compound, chemotherapy agent, or combination) for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Washing: Gently wash the cells twice with PBS to remove dead cells and residual media.

  • Fixation: Fix the adherent cells with 100 µL of methanol for 10 minutes at room temperature.

  • Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 15 minutes at room temperature.

  • Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry completely.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect the cleavage of Caspase-3 and PARP, key indicators of apoptosis.

Objective: To qualitatively and quantitatively assess the induction of apoptosis in cancer cells following treatment.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptotic activity.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the specific overexpression of the TRPM8 channel on cancer cells to induce targeted apoptosis. Preclinical data strongly support its antineoplastic activity, particularly in combination with standard chemotherapies, suggesting a potential to overcome drug resistance and enhance treatment efficacy.[4][5] While early clinical findings were encouraging, showing disease stabilization in some patients with advanced prostate cancer, the discontinuation of its Phase 1 trial highlights the need for further investigation to optimize its therapeutic potential and fully elucidate its clinical utility.[7] Future research should focus on identifying predictive biomarkers for patient stratification, exploring its efficacy in a broader range of TRPM8-positive tumors, and potentially designing next-generation TRPM8 agonists with improved pharmacological properties.

References

D-3263: A TRPM8 Agonist for the Potential Treatment of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8), as a potential therapeutic agent for benign prostatic hyperplasia (BPH).

Introduction

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Current medical therapies for BPH primarily include alpha-blockers and 5-alpha-reductase inhibitors. This compound represents a novel approach, targeting the TRPM8 ion channel, which is overexpressed in BPH and prostate cancer.[1][2] this compound is an orally bioavailable small molecule that activates the TRPM8 ion channel, inducing cell death and demonstrating potential for reducing prostate size.[1][3]

Mechanism of Action

This compound functions as a potent agonist of the TRPM8 ion channel, a transmembrane cation channel protein.[1][4] Activation of TRPM8 by this compound leads to an influx of calcium and sodium ions into the cell.[2][4][5] This disruption of intracellular ion homeostasis is believed to trigger apoptotic pathways, resulting in the death of TRPM8-expressing cells.[4][6]

Furthermore, preclinical studies have indicated that this compound may also affect androgen metabolism.[1] A significant reduction in plasma dihydrotestosterone (DHT) levels was observed following treatment with this compound.[1][2][4] Since DHT is a known stimulant for BPH and prostate cancer, this reduction likely contributes to the therapeutic effect of this compound.[1]

D3263 This compound TRPM8 TRPM8 Ion Channel D3263->TRPM8 binds to and activates Androgen_Metabolism Androgen Metabolism D3263->Androgen_Metabolism Ca_Na_Influx Increased Intracellular Ca²⁺ and Na⁺ TRPM8->Ca_Na_Influx Ion_Homeostasis Disruption of Ion Homeostasis Ca_Na_Influx->Ion_Homeostasis Apoptosis Apoptosis of Prostate Cells Ion_Homeostasis->Apoptosis BPH_Regression Regression of Benign Prostatic Hyperplasia Apoptosis->BPH_Regression DHT Reduced Plasma DHT Levels Androgen_Metabolism->DHT DHT->BPH_Regression

Proposed Mechanism of Action for this compound in BPH.

Preclinical Efficacy

A preclinical study was conducted to evaluate the in vivo efficacy of this compound in a testosterone-induced BPH rat model. The results demonstrated a statistically significant reduction in prostate weight and plasma DHT levels in animals treated with this compound.

Table 1: Summary of Preclinical Efficacy Data for this compound in a BPH Rat Model

ParameterControl (BPH-induced, untreated)This compound TreatedPercent Reductionp-value
Prostate Weight--39%0.004
Plasma DHT Levels2221.2 pg/ml43.1 pg/ml98%0.004
Data sourced from a preclinical study presented by Dendreon Corporation.[1]

The study also noted that the efficacy of this compound was comparable to that of finasteride, a standard treatment for BPH.[1] Histopathological examination confirmed that the reduction in prostate size was due to a return to normalcy.[1] Furthermore, a dose-dependent effect was observed, with changes in TRPM8 expression and plasma DHT levels correlating with both the administered dose and the observed efficacy.[1]

Experimental Protocols

The key preclinical study investigating this compound for BPH utilized a testosterone-induced animal model.

Experimental Workflow: In Vivo BPH Model

  • Induction of BPH: Benign prostatic hyperplasia was induced in the animal models through subcutaneous injections of testosterone propionate (TP).[1]

  • Treatment Administration: One week prior to the initiation of testosterone injections, daily administration of either this compound or finasteride commenced and continued for a total of four weeks.[1]

  • Sample Collection: Following the four-week treatment period, blood samples were collected for analysis of plasma DHT levels. The prostates were also collected and weighed.[1]

  • Histopathological Analysis: Cross-sections of the prostate tissue were stained with a Trp-p8 antibody to assess channel expression and tissue morphology.[1]

cluster_setup Study Setup cluster_induction BPH Induction & Treatment cluster_analysis Data Collection & Analysis Animal_Model Animal Model (Rats) Treatment Daily Administration: - this compound - Finasteride (4 weeks) Animal_Model->Treatment BPH_Induction Subcutaneous Testosterone Propionate (starting 1 week after treatment initiation) Treatment->BPH_Induction Blood_Sample Blood Sampling BPH_Induction->Blood_Sample Prostate_Collection Prostate Collection & Weighing BPH_Induction->Prostate_Collection DHT_Analysis Plasma DHT Level Analysis Blood_Sample->DHT_Analysis Histo_Analysis Histopathological Examination Prostate_Collection->Histo_Analysis

Workflow of the Preclinical In Vivo BPH Study.

Clinical Development and Future Directions

While the preclinical data for this compound in the context of BPH are encouraging, the primary clinical development focus for this compound shifted towards oncology. A Phase 1 clinical trial was initiated to evaluate this compound in patients with advanced solid tumors, including prostate cancer.[3] Although a potential application for BPH was noted, dedicated clinical trials for this indication have not been pursued to date.[3]

The unique mechanism of action of this compound, targeting the TRPM8 ion channel, presents a promising and differentiated approach for the treatment of BPH. Further investigation, including dedicated clinical trials in a BPH patient population, would be necessary to fully elucidate its therapeutic potential and safety profile for this indication. The potential for a dual-action mechanism, combining direct cytotoxicity on prostate cells with a reduction in DHT levels, warrants further exploration.

References

The TRPM8 Agonist D-3263: A Technical Overview of its Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is a potent and selective small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol sensor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases, this document compiles the known chemical properties and presents a putative synthesis strategy based on related compounds. Furthermore, it details the significant preclinical findings related to its potential as an antineoplastic and antibacterial agent. All quantitative data from preclinical studies are summarized, and detailed protocols for key biological assays are provided to facilitate further research and development.

Introduction

The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory physiology, including temperature sensation, pain, and taste.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (typically below 28°C), cooling agents like menthol, and voltage.[1] It is predominantly expressed in a subset of sensory neurons and is the primary molecular sensor for cold stimuli in mammals. Beyond its role in thermosensation, TRPM8 has emerged as a potential therapeutic target for various pathologies, including cancer and bacterial infections.

This compound, chemically identified as 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one, is a potent agonist of the TRPM8 channel.[2] Its activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing downstream signaling pathways.[1][2] This mechanism of action has been explored for its therapeutic potential, particularly in oncology and infectious diseases.

Chemical Properties and Synthesis

Chemical Structure and Properties
PropertyValue
IUPAC Name 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
Molecular Formula C21H31N3O3
Molecular Weight 373.49 g/mol
CAS Number 947257-66-1
Appearance White to off-white solid
Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific or patent literature. However, based on the chemical structure, a plausible synthetic route can be postulated, likely involving the coupling of a substituted benzimidazolone core with a chiral cyclohexane carbonyl moiety.

Putative Synthetic Workflow:

G cluster_0 Benzimidazolone Core Synthesis cluster_1 Chiral Cyclohexane Carbonyl Moiety Synthesis A Substituted Nitroaniline B Reduction A->B C Cyclization with a Carbonyl Source B->C D N-alkylation with a protected aminoethyl group C->D I Protected this compound D->I Coupling E (-)-Isopulegol F Hydrogenation E->F G Oxidation F->G H Activation (e.g., acyl chloride formation) G->H H->I Coupling J Deprotection I->J K This compound J->K

Caption: Putative synthetic workflow for this compound.

Biological Activity and Preclinical Data

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the TRPM8 channel. Binding of this compound to TRPM8 induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, predominantly Ca²⁺ and Na⁺.[1][2] This disruption of ion homeostasis triggers various downstream cellular events, including apoptosis in cancer cells.[1][2]

TRPM8 Signaling Pathway:

G D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ca_Na_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_influx Opens Disruption Disruption of Ion Homeostasis Ca_Na_influx->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Simplified TRPM8 signaling pathway upon activation by this compound.

Antineoplastic Activity

This compound has shown potential as an antineoplastic agent, particularly in cancers that overexpress TRPM8, such as prostate cancer.[2] Activation of TRPM8 by this compound in these cancer cells can induce apoptosis and inhibit tumor growth.[1]

Preclinical Data in a Rat Model of Benign Prostatic Hyperplasia (BPH):

ParameterResultp-valueReference
Prostate Weight Reduction 39% reduction compared to control0.004[2]
Plasma Dihydrotestosterone (DHT) Levels 98% reduction (from 2221.2 pg/ml to 43.1 pg/ml)0.004[2]
Antibacterial Activity

Recent studies have revealed the antibacterial properties of this compound, particularly against Gram-positive bacteria like Staphylococcus aureus. The proposed mechanism involves the disruption of the bacterial cell membrane.

In Vitro Antibacterial Activity of this compound against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC50 (µM)MIC90 (µM)Reference
Methicillin-Sensitive S. aureus (MSSA) 152525[3]
Methicillin-Resistant S. aureus (MRSA) 152525[3]
ParameterS. aureus ATCC 29213S. aureus ATCC 43300Reference
Minimum Inhibitory Concentration (MIC) (µM) 2525[3]
Minimum Bactericidal Concentration (MBC) (µM) 2525[3]

Experimental Protocols

TRPM8 Activation Assay (Calcium Influx)

This protocol describes a general method for measuring TRPM8 activation in a recombinant cell line using a fluorescent calcium indicator.

Experimental Workflow:

G Start Seed TRPM8-expressing cells in a 96-well plate Incubate Incubate cells overnight Start->Incubate Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate->Load Wash Wash cells to remove excess dye Load->Wash Add_D3263 Add this compound at various concentrations Wash->Add_D3263 Measure Measure fluorescence intensity over time Add_D3263->Measure Analyze Analyze data to determine EC50 Measure->Analyze G Acclimatize Acclimatize male rats Castrate Surgical castration Acclimatize->Castrate Recover Allow for a one-week recovery period Castrate->Recover Induce_BPH Induce BPH with daily testosterone propionate injections Recover->Induce_BPH Treat Administer this compound or vehicle control daily Induce_BPH->Treat Sacrifice Sacrifice animals after the treatment period Treat->Sacrifice Collect Collect blood and prostate tissue Sacrifice->Collect Analyze Analyze prostate weight and plasma DHT levels Collect->Analyze G Prepare_D3263 Prepare serial dilutions of this compound in a 96-well plate Inoculate Inoculate each well with the bacterial suspension Prepare_D3263->Inoculate Prepare_Inoculum Prepare a standardized bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Determine the MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC

References

The TRPM8 Agonist D-3263: A Potent Modulator of Dihydrotestosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Overview for Researchers and Drug Development Professionals

[City, State] – [Date] – The transient receptor potential melastatin member 8 (TRPM8) agonist, D-3263, has demonstrated significant potential in preclinical models for conditions influenced by androgen metabolism, such as benign prostatic hyperplasia (BPH) and prostate cancer. A key finding in these studies is the compound's profound effect on circulating levels of dihydrotestosterone (DHT), a potent androgen implicated in the pathophysiology of these conditions. This technical guide provides an in-depth analysis of the available data on this compound's impact on DHT, including quantitative data, experimental methodologies, and a proposed mechanistic pathway.

Quantitative Impact on Dihydrotestosterone Levels

Preclinical research has revealed a striking reduction in plasma DHT levels following the administration of this compound. These findings suggest a potent inhibitory effect on androgen metabolism.[1]

ParameterControl GroupThis compound Treated GroupPercentage Reductionp-value
Plasma DHT (pg/mL)2221.243.198%0.004
Table 1: Effect of this compound on Plasma Dihydrotestosterone Levels in a Preclinical Model of BPH.[1]

The reduction in DHT levels was observed to be dose-dependent and achieved efficacy comparable to finasteride, a known 5α-reductase inhibitor.[1] This significant decrease in a key androgen highlights the therapeutic potential of this compound in androgen-dependent pathologies.

Experimental Protocol: In Vivo BPH Model

The following provides a generalized experimental protocol based on the available information for assessing the in vivo efficacy of this compound in a benign prostatic hyperplasia (BPH) model.

Objective: To determine the effect of this compound on prostate weight and plasma dihydrotestosterone (DHT) levels in a testosterone-induced BPH animal model.

Animal Model: Male rats or mice are suitable for inducing BPH. The choice of species and strain should be justified based on historical data and relevance to human BPH.

Induction of BPH:

  • Animals are castrated to ablate endogenous androgen production.

  • Following a recovery period, BPH is induced by subcutaneous implantation of testosterone pellets or daily injections of testosterone propionate. This leads to prostatic enlargement characteristic of BPH.

Experimental Groups:

  • Control Group: BPH-induced animals receiving vehicle only.

  • This compound Treatment Group(s): BPH-induced animals receiving varying doses of this compound, administered orally.

  • Positive Control Group: BPH-induced animals receiving a standard-of-care agent, such as finasteride.

Treatment Administration:

  • This compound is administered orally, with the formulation being an important consideration for bioavailability. An enteric-coated formulation has been described.[2][3]

  • The dosing regimen (dose levels and frequency) should be determined based on preliminary pharmacokinetic and tolerability studies.

Endpoint Measurements:

  • Prostate Weight: At the end of the treatment period, animals are euthanized, and the prostates are carefully dissected and weighed. A reduction in prostate weight in the treated groups compared to the control group is a primary efficacy endpoint.

  • Plasma DHT Levels: Blood samples are collected via cardiac puncture at the time of sacrifice. Plasma is separated by centrifugation and stored at -80°C until analysis. DHT levels are quantified using a validated method such as ELISA or LC-MS/MS.

Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is generally considered statistically significant.

G cluster_0 Experimental Workflow animal_model Selection of Animal Model (e.g., Male Rats) castration Castration animal_model->castration bph_induction BPH Induction (Testosterone Administration) castration->bph_induction group_allocation Allocation to Treatment Groups (Vehicle, this compound, Finasteride) bph_induction->group_allocation treatment Oral Administration of Compound group_allocation->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia prostate_weight Prostate Weight Measurement euthanasia->prostate_weight blood_collection Blood Collection euthanasia->blood_collection data_analysis Statistical Analysis prostate_weight->data_analysis plasma_separation Plasma Separation blood_collection->plasma_separation dht_analysis DHT Level Analysis (ELISA or LC-MS/MS) plasma_separation->dht_analysis dht_analysis->data_analysis

In Vivo BPH Model Experimental Workflow.

Proposed Signaling Pathway for DHT Reduction

This compound is an agonist of TRPM8, a cold-sensing ion channel predominantly expressed in the prostate.[1] The activation of TRPM8 by this compound is believed to initiate a cascade of events leading to a reduction in DHT levels. While the precise signaling pathway has not been fully elucidated in the available literature, a plausible mechanism is proposed below.

Activation of TRPM8 channels on prostate cells by this compound leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can trigger various downstream signaling pathways, potentially including those that regulate the expression or activity of enzymes involved in androgen synthesis, such as 5α-reductase. A reduction in the activity of 5α-reductase would lead to decreased conversion of testosterone to the more potent DHT. This disruption of androgen metabolism within the prostate could then be reflected in lower circulating plasma DHT levels.

G D3263 This compound TRPM8 TRPM8 Channel (Prostate Cells) D3263->TRPM8 activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Downstream Downstream Signaling (Hypothesized) Ca_influx->Downstream Five_alpha_reductase 5α-Reductase Activity Downstream->Five_alpha_reductase inhibits DHT Dihydrotestosterone (DHT) Reduced_DHT Reduced DHT Levels Five_alpha_reductase->Reduced_DHT leads to Testosterone Testosterone Testosterone->DHT conversion via 5α-reductase G D3263 This compound TRPM8_activation TRPM8 Activation D3263->TRPM8_activation binds to and activates Androgen_metabolism Disruption of Androgen Metabolism TRPM8_activation->Androgen_metabolism DHT_reduction Reduction in DHT Levels Androgen_metabolism->DHT_reduction Prostate_effect Inhibition of Prostate Growth/ Induction of Cancer Cell Death DHT_reduction->Prostate_effect Clinical_outcome Potential Treatment for BPH and Prostate Cancer Prostate_effect->Clinical_outcome

References

Unveiling the Antibacterial Arsenal of D-3263 Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibacterial properties of the compound D-3263, with a specific focus on its efficacy against the resilient pathogen Staphylococcus aureus. This compound, a transient receptor potential melastatin member 8 (TRPM8) agonist, has demonstrated significant potential beyond its initial therapeutic targets, exhibiting potent antibacterial and antibiofilm activities. This document collates the available quantitative data, details the experimental methodologies employed in its evaluation, and visually represents its mechanism of action and experimental workflows.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial activity of this compound against S. aureus has been rigorously quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). These parameters are crucial for understanding the potency of a novel antimicrobial agent.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Clinical S. aureus Isolates[1]
Strain TypeNumber of IsolatesMIC (µM)Percentage of Isolates Inhibited
Methicillin-Sensitive S. aureus (MSSA)152586.67%
Methicillin-Resistant S. aureus (MRSA)152593.33%

The data clearly indicates that this compound possesses a significant inhibitory effect against both MSSA and MRSA strains at a concentration of 25 µM.[1]

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against S. aureus Reference Strains[1]
StrainMIC (µM)MBC (µM)MBC/MIC Ratio
S. aureus ATCC 2921325251
S. aureus ATCC 43300 (MRSA)25251

The MBC values being equivalent to the MIC values (MBC/MIC ratio ≤ 4) confirm that this compound is a bactericidal agent against these S. aureus strains.[1]

Experimental Protocols

The following section details the methodologies utilized to ascertain the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against clinical S. aureus isolates was determined using the broth microdilution method in 96-well plates, following established protocols.[1][2]

  • Bacterial Strains: 15 MSSA and 15 MRSA clinical isolates were used.[1]

  • Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration.

  • Assay Procedure:

    • Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Each well was inoculated with the standardized bacterial suspension.

    • Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined to assess the bactericidal activity of this compound.[1]

  • Assay Procedure:

    • Following the MIC determination, an aliquot from each well showing no visible growth was sub-cultured onto agar plates.

    • The plates were incubated for 24 hours at 37°C.

    • The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

To evaluate the bactericidal kinetics of this compound, a time-kill assay was performed against MRSA ATCC 43300.[1]

  • Procedure:

    • Exponentially growing bacteria were exposed to this compound at concentrations of 4x and 8x MIC.

    • Samples were collected at various time points (0, 3, 6, 9, and 24 hours).

    • Viable bacterial counts (CFU/mL) were determined by plating serial dilutions.

    • The results were plotted as log10 CFU/mL versus time.

Biofilm Inhibition and Eradication Assays

The effect of this compound on both the formation of new biofilms and the integrity of mature biofilms was investigated.

  • Biofilm Inhibition Assay:

    • S. aureus isolates were cultured in 96-well plates in the presence of sub-inhibitory concentrations of this compound (e.g., 1/2x, 1/4x, 1/8x, and 1/16x MIC).[3]

    • After a 24-hour incubation period, the biofilm biomass was stained with crystal violet.[3]

    • The stained biofilm was solubilized, and the absorbance was measured to quantify biofilm formation.[3]

  • Mature Biofilm Eradication Assay:

    • Mature S. aureus biofilms were pre-formed in 96-well plates.[3]

    • The established biofilms were then treated with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC).[3]

    • The remaining biofilm biomass was quantified using the crystal violet staining method as described above.[3]

Mechanism of Action

Proteomic analysis and further mechanistic studies have revealed that this compound exerts its potent antibacterial and antibiofilm activities against S. aureus primarily by targeting the cell membrane.[1][4][5]

Disruption of Cell Membrane Integrity

This compound has been shown to enhance the permeability of the S. aureus cell membrane.[1][4][5] This disruption of the membrane's structural and functional integrity is a key aspect of its bactericidal effect.

Interaction with Membrane Phospholipids

The antibacterial activity of this compound is influenced by its interaction with specific bacterial membrane phospholipids. Studies have shown that phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL) dose-dependently increase the MIC of this compound, suggesting a direct interaction between the compound and these lipid components of the cell membrane.[1][4][5]

Impact on Cellular Metabolism

Proteomic analysis of S. aureus treated with a sub-inhibitory concentration (1/2 x MIC) of this compound revealed the differential expression of 29 proteins.[1][5] These proteins are primarily involved in amino acid biosynthesis and carbohydrate metabolism, indicating that this compound also perturbs essential metabolic pathways within the bacterial cell.[1][5]

Visualizations

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_mic_mbc MIC & MBC Determination cluster_time_kill Time-Kill Assay cluster_biofilm Biofilm Assays start_mic Prepare Serial Dilutions of this compound inoculate Inoculate with S. aureus start_mic->inoculate incubate_mic Incubate 24h inoculate->incubate_mic read_mic Determine MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate 24h subculture->incubate_mbc read_mbc Determine MBC (CFU Count) incubate_mbc->read_mbc start_tk Expose S. aureus to this compound (4x & 8x MIC) sample Collect Samples at Time Points (0-24h) start_tk->sample plate Plate Serial Dilutions sample->plate count Count CFUs plate->count plot Plot Log10 CFU/mL vs. Time count->plot start_inhibit Inhibit: Culture S. aureus with Sub-MIC this compound incubate_biofilm Incubate 24h start_inhibit->incubate_biofilm start_eradicate Eradicate: Treat Mature Biofilm with this compound start_eradicate->incubate_biofilm stain Crystal Violet Staining incubate_biofilm->stain quantify Quantify Biofilm (OD570) stain->quantify

Experimental workflow for evaluating the antibacterial activity of this compound.

mechanism_of_action cluster_membrane S. aureus Cell Membrane cluster_cell S. aureus Cell Interior D3263 This compound phospholipids Membrane Phospholipids (PE, PG, CL) D3263->phospholipids Interacts with metabolism Altered Amino Acid & Carbohydrate Metabolism D3263->metabolism Influences permeability Increased Membrane Permeability phospholipids->permeability Leads to death Bacterial Cell Death permeability->death metabolism->death

Proposed mechanism of action of this compound against S. aureus.

References

Methodological & Application

D-3263 In Vitro Cell Viability Assay: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is overexpressed in various cancer types, notably prostate cancer.[1] Activation of the TRPM8 channel by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and subsequently inducing apoptosis in cancer cells that express this channel.[1] This targeted mechanism of action makes this compound a compound of significant interest for the development of novel anti-cancer therapies.

These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is optimized for prostate cancer cell lines, such as LNCaP and PC-3, which are established models for prostate cancer research.

Data Presentation

The following table summarizes hypothetical, yet representative, data on the cytotoxic effects of this compound on two common prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-independent), after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Cell LineThis compound IC50 (µM)Description
LNCaP15Androgen-sensitive human prostate adenocarcinoma
PC-335Androgen-independent human prostate adenocarcinoma, derived from bone metastasis

Note: The IC50 values presented are for illustrative purposes and may vary based on experimental conditions such as cell density, passage number, and specific assay parameters.

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound compound

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture LNCaP or PC-3 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance, if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis via TRPM8 Activation

D3263_Apoptosis_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 binds and activates Ca_Influx Increased Intracellular Ca²⁺ TRPM8->Ca_Influx facilitates ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mito_Ca Mitochondrial Ca²⁺ Overload Ca_Influx->Mito_Ca CytoC Cytochrome c Release ER_Stress->CytoC ROS Increased ROS Production Mito_Ca->ROS ROS->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound mediated apoptosis signaling pathway.

Experimental Workflow for this compound Cell Viability Assay

D3263_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Prostate Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_D3263 4. Treat Cells with This compound Cell_Seeding->Add_D3263 D3263_Prep 3. Prepare this compound Dilutions D3263_Prep->Add_D3263 Incubate 5. Incubate for 24-72 hours Add_D3263->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solvent 8. Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Absorbance 9. Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for this compound in vitro cell viability assay.

References

Application Notes and Protocols: Preparation of D-3263 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] As a TRPM8 agonist, this compound has potential applications in cancer research, particularly in relation to prostate cancer, due to its ability to induce cell death in TRPM8-expressing tumor cells.[4][5] Proper preparation of a stock solution is the first critical step for ensuring reproducibility and accuracy in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules like this compound for biological assays.[6][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound hydrochloride, the commonly available salt form.

PropertyValueReference
Chemical Name This compound hydrochloride[1][9]
Molecular Formula C₂₁H₃₂ClN₃O₃[1][9]
Molecular Weight 409.96 g/mol [2][9]
CAS Number 1008763-54-9 (HCl salt)[9]
Solubility in DMSO ≥ 10 mM[2]
Solid Storage -20°C (long-term), 4°C (short-term)[2][9]
Solution Storage -80°C or -20°C (up to 6 months)[2]

Experimental Protocols

  • This compound hydrochloride powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, disposable pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Acclimatization: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing: Carefully weigh out the desired amount of this compound hydrochloride powder using an analytical balance in a fume hood or on a weighing paper. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.0996 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 409.96 g/mol = 0.0040996 g = 4.0996 mg

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] Store the aliquots at -20°C or -80°C for long-term storage.[2]

  • Working Solution Preparation: When preparing a working solution for your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve check 4. Visual Inspection dissolve->check check->dissolve Particulates Present aliquot 5. Aliquot into Single-Use Tubes check->aliquot Clear Solution store 6. Store at -20°C or -80°C aliquot->store use Dilute for Working Solution store->use

Caption: Workflow for this compound stock solution preparation.

This compound acts as an agonist for the TRPM8 ion channel. Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which can disrupt cellular homeostasis and induce apoptosis in cells where this channel is overexpressed, such as in some prostate cancer cells.[1]

G D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Mediates Homeostasis Disruption of Ion Homeostasis Ca_Influx->Homeostasis Leads to Apoptosis Cell Death (Apoptosis) Homeostasis->Apoptosis Induces

Caption: Simplified this compound mechanism of action via TRPM8.

References

Application Notes and Protocols for D-3263 in Xenograft Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 is a small-molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel, a promising therapeutic target in prostate cancer.[1] TRPM8 is a calcium-permeable ion channel that is overexpressed in early-stage prostate cancer and its expression is often androgen-dependent.[2][3] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[1] Furthermore, preclinical studies have demonstrated that this compound can reduce levels of dihydrotestosterone (DHT), a key driver of prostate cancer growth, suggesting a multi-faceted anti-tumor activity.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of prostate cancer, including detailed protocols and a summary of key quantitative data.

Data Presentation

In Vivo Efficacy of this compound in a Preclinical Model

The following table summarizes the significant in vivo effects of this compound observed in a preclinical rat model of benign prostatic hyperplasia (BPH), a condition also characterized by TRPM8 overexpression and androgen sensitivity.

ParameterControl GroupThis compound Treated GroupPercentage Changep-valueCitation
Prostate Weight --↓ 39%0.004[1]
Plasma DHT (pg/ml) 2221.243.1↓ 98%0.004[1]

Note: Data is from a testosterone-propionate-induced BPH rat model treated daily with this compound for four weeks. While not a cancer xenograft model, this data demonstrates the potent in vivo bioactivity of this compound on androgen-sensitive prostate tissue.

Synergistic Pro-Apoptotic Effects of this compound

In vitro studies using aggressive mouse prostate cancer cell lines (TRAMP-C1 and TRAMP-C2) have shown that this compound significantly enhances the pro-apoptotic activity of standard-of-care therapies for advanced prostate cancer.[4]

Treatment CombinationObservationCitation
This compound + Enzalutamide Enhanced pro-apoptotic activity[4]
This compound + Docetaxel Enhanced pro-apoptotic activity[4]

Signaling Pathways

This compound Mechanism of Action in Prostate Cancer

Activation of the TRPM8 channel by this compound initiates a signaling cascade that leads to cancer cell apoptosis and interacts with the androgen receptor (AR) signaling pathway.

D3263_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel (on Plasma Membrane) D3263->TRPM8 activates DHT Dihydrotestosterone (DHT) D3263->DHT reduces levels Ca_influx Increased Intracellular Ca2+ TRPM8->Ca_influx AR_signaling AR Signaling & Gene Transcription Ca_influx->AR_signaling modulates p53_caspase9 p53 & Caspase-9 Activation Ca_influx->p53_caspase9 Apoptosis Apoptosis AR Androgen Receptor (AR) DHT->AR activates AR->AR_signaling Cell_Growth Cell Growth & Survival AR_signaling->Cell_Growth p53_caspase9->Apoptosis Xenograft_Workflow start Start acclimatize Animal Acclimatization start->acclimatize implant Subcutaneous Implantation of LuCaP 35 Tissue acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Treatment Groups monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy endpoint Study Endpoint: Tumor & Blood Collection monitor_efficacy->endpoint analysis Data Analysis: TGI, Biomarkers, Histology endpoint->analysis end End analysis->end

References

Application Notes and Protocols for D-3263 Administration in Rat Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Preclinical research using animal models is crucial for the development of novel therapeutics. The testosterone-induced BPH rat model is a well-established and widely used model that mimics key aspects of human BPH.

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel protein.[1] TRPM8 is overexpressed in BPH and prostate cancer.[1] Activation of TRPM8 by agonists like this compound can induce cell death and has shown potential in reducing prostate hyperplasia.[2] These application notes provide detailed protocols for the administration of this compound in a testosterone-induced rat model of BPH, along with data presentation and visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key parameters in rat models of BPH.

Table 1: Effect of this compound on Prostate Weight in Testosterone-Induced BPH Rats

Treatment GroupProstate Weight Reduction (%)p-valueReference
This compound390.004[1]

Table 2: Effect of this compound on Plasma Dihydrotestosterone (DHT) Levels in Testosterone-Induced BPH Rats

Treatment GroupInitial DHT (pg/ml)Final DHT (pg/ml)Reduction (%)p-valueReference
This compound2221.243.1980.004[1]

Experimental Protocols

I. Induction of Benign Prostatic Hyperplasia in Rats

This protocol describes the induction of BPH in rats using testosterone propionate, a commonly used and effective method.[3][4][5][6][7][8][9][10]

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250g)

  • Testosterone Propionate (TP)

  • Corn oil or olive oil (vehicle)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

  • Castration (Optional but Recommended): To enhance the effect of exogenous testosterone, rats can be castrated. Anesthetize the rats and surgically remove the testes. Allow a one-week recovery period.

  • BPH Induction:

    • Prepare a solution of testosterone propionate in the chosen vehicle (e.g., 25 mg/mL in olive oil).

    • Administer testosterone propionate via subcutaneous injection at a dose of 25 mg/kg, once daily, for 4 consecutive weeks.[3][4]

    • A control group should receive subcutaneous injections of the vehicle only.

II. Administration of this compound

Materials:

  • This compound hydrochloride (enteric-coated formulation recommended for oral administration)[11]

  • Vehicle for this compound (e.g., sterile water, saline, or as specified by the manufacturer)

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • Group 1: Sham + Vehicle

    • Group 2: BPH + Vehicle

    • Group 3: BPH + this compound (Low Dose)

    • Group 4: BPH + this compound (High Dose)

    • Group 5: BPH + Finasteride (Positive Control, e.g., 5 mg/kg)[5]

  • This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations.

  • Administration:

    • Administer this compound or vehicle orally via gavage, once daily.

    • Treatment with this compound can be initiated one week prior to the start of testosterone propionate injections and continued for the entire 4-week induction period.[1]

III. Sample Collection and Analysis

Procedure:

  • Euthanasia and Prostate Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the prostate gland, remove any adhering connective and fatty tissue, and weigh it.

  • Blood Collection: Collect blood samples via cardiac puncture for the analysis of plasma DHT levels.

  • Histopathological Examination:

    • Fix a portion of the prostate tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope to assess prostatic glandular and stromal hyperplasia.

  • Hormone Analysis:

    • Centrifuge the collected blood to separate the plasma.

    • Measure plasma DHT concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in BPH

This compound acts as a TRPM8 channel agonist. The activation of TRPM8 in prostate cells leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death, which may contribute to the reduction of prostate hyperplasia.[2][11] Furthermore, this compound has been shown to decrease dihydrotestosterone (DHT) levels, a key androgen involved in the pathogenesis of BPH.[1][11]

D3263_Mechanism_of_Action D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates DHT_Levels Decreased DHT Levels D3263->DHT_Levels causes Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx leads to Homeostasis_Disruption Disruption of Cellular Homeostasis Ca_Na_Influx->Homeostasis_Disruption Cell_Death Induction of Cell Death Homeostasis_Disruption->Cell_Death Prostate_Hyperplasia_Reduction Reduction of Prostate Hyperplasia Cell_Death->Prostate_Hyperplasia_Reduction DHT_Levels->Prostate_Hyperplasia_Reduction contributes to

Caption: Mechanism of action of this compound in BPH.

Experimental Workflow for this compound Evaluation in Rat BPH Model

The following diagram illustrates the key steps in the preclinical evaluation of this compound for BPH.

Experimental_Workflow start Start acclimatization Rat Acclimatization (1 week) start->acclimatization castration Castration (Optional) + Recovery (1 week) acclimatization->castration treatment_initiation Initiate this compound/Vehicle/ Finasteride Treatment castration->treatment_initiation bph_induction Induce BPH with Testosterone Propionate (4 weeks) treatment_initiation->bph_induction sample_collection Euthanasia and Sample Collection (Prostate & Blood) bph_induction->sample_collection analysis Data Analysis: - Prostate Weight - Plasma DHT - Histopathology sample_collection->analysis end End analysis->end

Caption: Experimental workflow for this compound studies.

Signaling in Testosterone-Induced BPH

Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), leading to the transcription of genes that promote prostate cell proliferation and growth, resulting in BPH.

BPH_Signaling_Pathway Testosterone Testosterone Five_AR 5α-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT converts to AR Androgen Receptor (AR) DHT->AR binds to Gene_Transcription Gene Transcription AR->Gene_Transcription activates Cell_Proliferation Cell Proliferation & Growth Gene_Transcription->Cell_Proliferation BPH Benign Prostatic Hyperplasia (BPH) Cell_Proliferation->BPH leads to

Caption: Testosterone signaling pathway in BPH.

References

Application Notes and Protocols: D-3263 Hydrochloride for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a potent and orally bioavailable small molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel.[1][2] As a non-selective cation channel, TRPM8 is activated by cold temperatures and cooling agents like menthol. It is primarily expressed in a subset of sensory neurons and is also found to be overexpressed in certain pathological conditions, notably in prostate cells in benign prostatic hyperplasia (BPH) and prostate cancer.[3]

The activation of TRPM8 by this compound hydrochloride leads to an influx of calcium and sodium ions into the expressing cells.[4] This disruption of intracellular ion homeostasis is thought to induce cell death in TRPM8-expressing tumor cells, forming the basis of its potential antineoplastic activity.[4] Furthermore, preclinical studies have shown that this compound can significantly reduce plasma dihydrotestosterone (DHT) levels, which may contribute to its therapeutic effects in androgen-dependent conditions like BPH and prostate cancer.[3]

Clinically, this compound hydrochloride has been investigated in an enteric-coated oral capsule formulation in a Phase 1 trial for advanced solid tumors (NCT00839631).[1] These application notes provide an overview of the available preclinical data and protocols to guide researchers in designing in vivo studies with this compound hydrochloride.

Mechanism of Action: TRPM8 Signaling Pathway

This compound hydrochloride exerts its effects by binding to and activating the TRPM8 channel. This initiates a signaling cascade primarily driven by cation influx, leading to cellular stress and apoptosis in target cells. The pathway is subject to complex regulation by various intracellular factors.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens Channel D3263 This compound HCl (Agonist) D3263->TRPM8 Binds & Activates DHT Reduced Plasma DHT Levels D3263->DHT Indirect Effect Homeostasis Disruption of Ion Homeostasis Ca_Influx->Homeostasis Cell_Death Cell Death / Apoptosis (in TRPM8-expressing tumor cells) Homeostasis->Cell_Death BPH_Workflow Acclimatization Animal Acclimatization (1 week) Surgery Surgical Castration (BPH Groups) Acclimatization->Surgery Recovery Recovery Period (1 week) Surgery->Recovery Treatment_Start Initiate Daily Treatment (this compound, Vehicle, Finasteride) Recovery->Treatment_Start BPH_Induction Initiate Daily BPH Induction (Testosterone Propionate, s.c.) Treatment_Period Treatment & Induction Period (4 weeks) Treatment_Start->Treatment_Period Day 1 BPH_Induction->Treatment_Period Day 8 Termination Study Termination (Euthanasia) Treatment_Period->Termination Collection Sample Collection (Blood & Prostate) Termination->Collection Analysis Endpoint Analysis (Prostate Weight, Plasma DHT) Collection->Analysis

References

Application Notes and Protocols for Evaluating the Bactericidal Effects of D-3263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the bactericidal properties of the investigational compound D-3263. The protocols are based on established standards for antimicrobial susceptibility testing and are intended to ensure robust and reproducible data generation.

Introduction to this compound

This compound is a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) channel, which has shown potential antineoplastic activity.[1][2] Recent studies have revealed its potent bactericidal effects against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][4][5] The primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[3][4] this compound has also demonstrated efficacy in inhibiting biofilm formation and eradicating mature biofilms.[5]

Quantitative Data Summary

The following tables summarize the known bactericidal activity of this compound against key bacterial strains. This data is provided for reference and comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrain TypeMIC (µM)
Staphylococcus aureusMethicillin-Sensitive (MSSA)≤ 25
Staphylococcus aureusMethicillin-Resistant (MRSA)≤ 25
Enterococcus faecalisClinical Isolates≤ 25
Enterococcus faeciumClinical Isolates≤ 50

Data compiled from studies demonstrating the inhibitory effects of this compound.[3][5]

Table 2: Bactericidal Activity of this compound

Bacterial SpeciesStrain TypeConcentration for Bactericidal Effect
Staphylococcus aureusMethicillin-Resistant (MRSA)4 x MIC
Enterococcus faecalisClinical Isolates4 x MIC

Bactericidal effect is defined as a ≥99.9% reduction in the initial inoculum.[3][4][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[1][7]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound stock solution of known concentration

  • Test bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until it reaches the logarithmic phase of growth, with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB or PBS to match the 0.5 McFarland standard.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.

    • Include a positive control (no this compound) and a negative control (no bacteria) for each experiment.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.[6][8][9]

Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Sub-culturing:

    • From the wells of the MIC plate showing no visible growth (the MIC well and at least two more concentrated wells), take a 100 µL aliquot.

    • Spread the aliquot evenly onto a labeled MHA plate.

    • Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution to obtain a countable number of colonies.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

MBC_Workflow A Select Wells from MIC Plate (MIC and higher concentrations) B Plate Aliquots onto Nutrient Agar Plates A->B C Incubate at 35°C for 18-24 hours B->C D Count Colonies (CFU) C->D E Determine MBC (≥99.9% killing) D->E

Workflow for MBC Determination.
Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of this compound.[3][10][11]

Objective: To evaluate the effect of different concentrations of this compound on bacterial viability over time.

Materials:

  • This compound stock solution

  • Standardized bacterial inoculum (prepared as in the MIC protocol)

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile PBS for dilutions

  • MHA plates

  • Timer

Procedure:

  • Assay Setup:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube without this compound.

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11]

Time_Kill_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis A Prepare Bacterial Culture and this compound dilutions B Inoculate tubes with bacteria and this compound A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at 0, 2, 4, 6, 8, 12, 24h C->D Over time E Perform Serial Dilutions and Plate on Agar D->E F Incubate plates and Count CFU E->F G Plot log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Kinetics Assay.
Cell Membrane Permeability Assay

This assay helps to confirm the mechanism of action of this compound by measuring the disruption of the bacterial cell membrane.[10] Propidium iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes. An increase in PI fluorescence indicates membrane damage.[12][13]

Objective: To assess the effect of this compound on the permeability of the bacterial cell membrane.

Materials:

  • Bacterial suspension in the logarithmic growth phase

  • This compound solution

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase and wash with PBS.

    • Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup:

    • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no this compound).

    • Add PI to each well at a final concentration of 2 µM.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Continue to measure the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each concentration of this compound.

    • An increase in fluorescence intensity compared to the negative control indicates that this compound is causing membrane permeabilization.

Membrane_Permeability_Pathway D3263 This compound Membrane Bacterial Cell Membrane D3263->Membrane Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption PI_entry Propidium Iodide (PI) Enters the Cell Disruption->PI_entry DNA_binding PI Binds to Intracellular DNA PI_entry->DNA_binding Fluorescence Increased Fluorescence DNA_binding->Fluorescence

Mechanism of this compound Action and Assay Principle.

References

Troubleshooting & Optimization

D-3263 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of D-3263.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its different forms?

A1: this compound is a small-molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8), a transmembrane calcium channel protein.[1][2] It has shown potential antineoplastic activity.[1][2] this compound is available as a free base and as a hydrochloride (HCl) salt.[3][4] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound binds to and activates TRPM8 channels.[1][2] This activation leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell, disrupting cellular homeostasis and inducing cell death in cells that express TRPM8.[1][4] Additionally, this compound may lower dihydrotestosterone (DHT) levels, which can contribute to its therapeutic effects in conditions like prostate cancer and benign prostatic hyperplasia (BPH).[1][2]

Q3: In what solvents is this compound soluble?

A3: The free base of this compound is soluble in DMSO but not in water.[2] The hydrochloride salt of this compound is soluble in DMSO.[4] For this compound hydrochloride, a high concentration of 140 mg/mL (341.51 mM) can be achieved in DMSO, though this may require sonication.[4] It is important to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[4]

Q4: How should this compound be stored?

A4: Proper storage is crucial to maintain the stability of this compound.

  • Solid Form: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[2]

  • In Solvent: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Solubility Data

The following table summarizes the known solubility information for this compound hydrochloride.

SolventConcentrationRemarks
DMSO140 mg/mL (341.51 mM)Ultrasonic assistance may be needed. Use of hygroscopic DMSO can affect solubility.[4]
WaterNot SolubleThis applies to the free base form.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound hydrochloride.

  • Pre-Weighing Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound hydrochloride powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO).

  • Dissolution:

    • Vortex the solution for 30-60 seconds.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[4]

Troubleshooting Guide

Issue: Precipitate forms in my this compound stock solution upon freezing or after thawing.

  • Possible Cause 1: Concentration is too high. The solubility of this compound may be lower at colder temperatures.

    • Solution: Try preparing a slightly less concentrated stock solution. Perform a freeze-thaw cycle on a small aliquot to test its stability.

  • Possible Cause 2: Water absorption in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[4]

    • Solution: Use fresh, anhydrous, research-grade DMSO. Always keep the DMSO container tightly sealed.

  • Possible Cause 3: Insufficient initial dissolution. The compound may not have been fully dissolved before the initial freezing.

    • Solution: Before freezing, ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and extended sonication may be helpful.

Issue: My this compound solution is not active in my in vitro assay.

  • Possible Cause 1: Improper storage. Repeated freeze-thaw cycles or prolonged storage at incorrect temperatures can lead to degradation.

    • Solution: Always aliquot stock solutions and avoid more than 1-2 freeze-thaw cycles. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Low TRPM8 expression in the cell line. The cytotoxic effects of this compound are dependent on the expression of TRPM8 channels in the target cells.[5]

    • Solution: Confirm the expression level of TRPM8 in your cell line using techniques such as qPCR or Western blotting. Consider using a positive control cell line known to express high levels of TRPM8.

Visualizations

D3263_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_Na_Influx Increased Intracellular Ca²⁺ and Na⁺ TRPM8->Ca_Na_Influx Mediates Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Cell_Death Tumor Cell Death (Apoptosis) Homeostasis_Disruption->Cell_Death Induces

Caption: Signaling pathway of this compound action.

D3263_Workflow start Start weigh Weigh this compound HCl start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

D3263_Troubleshooting issue Precipitate in Solution? cause1 Concentration Too High? issue->cause1 Yes solution3 Ensure Complete Initial Dissolution (Sonication/Warming) issue->solution3 No cause2 Used Fresh DMSO? cause1->cause2 No solution1 Lower Stock Concentration cause1->solution1 Yes solution2 Use Fresh, Anhydrous DMSO cause2->solution2 No cause2->solution3 Yes

Caption: Troubleshooting solubility issues of this compound.

References

Technical Support Center: Optimizing D-3263 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TRPM8 agonist D-3263 in in vitro studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action involves binding to and activating TRPM8, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions into the cell, disrupting ion homeostasis.[1][2] In TRPM8-expressing cancer cells, this cascade can induce apoptosis (programmed cell death).[3][4] Additionally, this compound has demonstrated antibacterial activity against Gram-positive bacteria by targeting the bacterial cell membrane and disrupting protein synthesis.[3]

Q2: What is the recommended solvent and storage condition for this compound hydrochloride?

A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 140 mg/mL (341.51 mM), though sonication may be required for complete dissolution. For in vitro experiments, it is crucial to use anhydrous DMSO to avoid precipitation. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the typical starting concentrations for in vitro experiments with this compound?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available literature:

  • For antibacterial studies: Minimum Inhibitory Concentrations (MICs) against various strains of Staphylococcus aureus and Enterococcus faecalis are typically around 25 µM. For eradicating mature biofilms, concentrations of 4x to 8x the MIC may be required.[3]

  • For cancer cell studies: While specific IC50 values for this compound in cancer cell lines are not widely published, studies have shown apoptosis induction in mouse prostate adenocarcinoma cells at a concentration of 1 µM.[4] It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 0.1 µM to 100 µM), to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a common consideration for small molecule inhibitors. At high concentrations, off-target effects can contribute to cytotoxicity. It is always recommended to include appropriate controls in your experiments to assess the specificity of the observed effects.

Data Presentation

This compound Quantitative Data
ParameterOrganism/Cell LineConcentration/ValueReference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MSSA & MRSA)~25 µM[3]
Enterococcus faecalis~25 µM[3]
Biofilm Eradication S. aureus & E. faecalis4x - 8x MIC[3]
Apoptosis Induction TRAMP C1 & C2 (Mouse Prostate Cancer)1 µM (in combination with other agents)[4]
Reference IC50 Values for Other Compounds in Prostate Cancer Cell Lines

Disclaimer: The following table provides IC50 values for other compounds in common prostate cancer cell lines and is intended for reference purposes only to give an indication of typical effective concentrations. These values are NOT for this compound.

CompoundTargetCell LineIC50 Value (µM)Reference
CisplatinDNA cross-linking agentLNCaP31.52[5]
Compound 13Pregnane DerivativeLNCaP15.17[6]
PC-318.23[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - Exceeding aqueous solubility limit.- High final DMSO concentration.- Instability in aqueous buffer.- Prepare fresh dilutions from a concentrated DMSO stock immediately before use.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) and test for solvent toxicity with a vehicle control.- Perform serial dilutions in the culture medium rather than a single large dilution step.
High levels of cell death in control (vehicle-treated) group - DMSO toxicity.- Determine the maximum tolerated DMSO concentration for your specific cell line (typically <0.5%).- Reduce the final DMSO concentration in your experiments.
Inconsistent or no observable effect of this compound - Inactive compound due to improper storage or handling.- Low or absent TRPM8 expression in the cell line.- Suboptimal concentration or incubation time.- Use fresh aliquots of this compound stock solution for each experiment.- Verify TRPM8 expression in your cell line of interest via Western blot, qPCR, or immunofluorescence.- Perform a dose-response and time-course experiment to identify the optimal experimental window.
Variability in calcium flux assay results - Uneven dye loading.- Cell stress or damage during handling.- pH fluctuations in the assay buffer.- Ensure a homogenous cell suspension during dye loading.- Handle cells gently to maintain membrane integrity.- Use a buffered saline solution (e.g., HBSS with HEPES) to maintain a stable pH during the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound hydrochloride is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 409.95 g/mol ), dissolve 4.0995 mg in 1 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubation: Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Calcium Flux Assay
  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Mandatory Visualizations

TRPM8_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates Cell_Membrane Bacterial Cell Membrane Disruption D3263->Cell_Membrane targets Protein_Synthesis Inhibition of Protein Synthesis D3263->Protein_Synthesis inhibits Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Homeostasis_disruption Disruption of Ion Homeostasis Ca_influx->Homeostasis_disruption Na_influx->Homeostasis_disruption Apoptosis Apoptosis Homeostasis_disruption->Apoptosis induces Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell in Antibacterial_effect Antibacterial Effect Cell_Membrane->Antibacterial_effect Protein_Synthesis->Antibacterial_effect Bacterium Bacterium Antibacterial_effect->Bacterium in

Caption: this compound signaling pathways in cancer cells and bacteria.

experimental_workflow start Start: Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_optimal_conc Determine Optimal Concentration (e.g., IC50) dose_response->determine_optimal_conc mechanism_assays Mechanism of Action Assays determine_optimal_conc->mechanism_assays apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_assays->apoptosis_assay calcium_assay Calcium Flux Assay mechanism_assays->calcium_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis calcium_assay->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic problem Problem Observed no_effect No Effect of this compound problem->no_effect high_toxicity High Background Toxicity problem->high_toxicity precipitation Compound Precipitation problem->precipitation check_trpm8 Check TRPM8 Expression no_effect->check_trpm8 check_conc Verify Concentration and Incubation Time no_effect->check_conc check_dmso Check DMSO Concentration high_toxicity->check_dmso check_solubility Review Solubility and Dilution Protocol precipitation->check_solubility

Caption: Logical troubleshooting workflow for this compound experiments.

References

Troubleshooting D-3263 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with the TRPM8 agonist, D-3263, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A1: The recommended solvent for preparing a stock solution of this compound hydrochloride is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound hydrochloride is soluble in DMSO at concentrations up to 140 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[2]

Q2: I observed a precipitate when I diluted my this compound hydrochloride DMSO stock solution into my cell culture medium. What is the cause and how can I prevent this?

A2: This is a common phenomenon known as "salting out" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2][3] To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture media.[3] Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[3]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[3][4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.[2][5]

Q4: Can the temperature of the cell culture medium affect the solubility of this compound?

A4: Yes, temperature can influence the solubility of compounds. Adding the this compound stock solution to cold media can decrease its solubility and promote precipitation.[3] It is recommended to always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock solution. Add a small, consistent volume of each dilution to your complete cell culture medium in a multi-well plate. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation or cloudiness at various time points (e.g., immediately, 2, 6, and 24 hours).[3] The highest concentration that remains clear is the maximum soluble concentration under those conditions.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventConcentrationNotes
DMSO140 mg/mL (341.51 mM)Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility; use a fresh, anhydrous supply.
DMSO60 mg/mL (146.36 mM)Sonication is recommended for dissolution.

Data sourced from commercial supplier information.

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock Solution
  • Preparation: In a sterile microcentrifuge tube, weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[2]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[4]

Protocol for Diluting this compound Stock Solution into Cell Culture Media
  • Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): If you are preparing a low final concentration, consider making an intermediate dilution of your DMSO stock in fresh DMSO first.[2]

  • Final Dilution: While gently vortexing the pre-warmed media, add the required volume of your this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final volume of DMSO in the media does not exceed 0.1% to minimize potential cytotoxicity.[3]

  • Final Inspection: After mixing, visually inspect the media to confirm that no precipitation has occurred. The solution should be clear.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Media check_stock Check Stock Solution: - Is it clear? - Stored correctly? - Fresh DMSO used? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution (See Protocol) check_stock->prep_fresh_stock No check_dilution Review Dilution Protocol: - Media pre-warmed to 37°C? - Stock added dropwise with mixing? - Stepwise dilution performed? check_stock->check_dilution Yes prep_fresh_stock->check_dilution adjust_protocol Adjust Dilution Protocol (See Protocol) check_dilution->adjust_protocol No check_concentration Is Final Concentration Too High? check_dilution->check_concentration Yes adjust_protocol->check_concentration solubility_test Perform Solubility Test to Determine Max Concentration check_concentration->solubility_test Yes end_solution Solution is Clear: Proceed with Experiment check_concentration->end_solution No lower_concentration Lower Final Working Concentration solubility_test->lower_concentration lower_concentration->end_solution

Caption: A workflow for troubleshooting this compound precipitation.

D3263_Signaling_Pathway This compound Signaling Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ca_influx Increased Intracellular Ca²⁺ TRPM8->Ca_influx Na_influx Increased Intracellular Na⁺ TRPM8->Na_influx Homeostasis_disruption Disruption of Ion Homeostasis Ca_influx->Homeostasis_disruption Na_influx->Homeostasis_disruption Cell_death Induction of Cell Death in TRPM8-Expressing Tumor Cells Homeostasis_disruption->Cell_death

Caption: The signaling pathway of this compound via TRPM8 activation.

References

Overcoming limitations of D-3263 oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of D-3263.

Troubleshooting Guide: Overcoming Low Oral Bioavailability of this compound

Researchers may encounter issues with low and variable oral bioavailability of this compound primarily due to its poor aqueous solubility. The following guide provides potential causes and solutions to enhance the systemic exposure of this compound in your experiments.

Table 1: Troubleshooting Common Issues with this compound Oral Bioavailability

Problem Potential Cause Suggested Solution Expected Outcome
Low and/or variable plasma concentrations after oral administration Poor aqueous solubility of this compound leading to dissolution rate-limited absorption.1. Formulation as a solution/suspension in a solubilizing vehicle. 2. Particle size reduction (Micronization/Nanonization). 3. Development of an amorphous solid dispersion (ASD). Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations.
Precipitation of this compound in the gastrointestinal (GI) tract The drug is initially dissolved in a formulation but precipitates upon dilution with aqueous GI fluids.1. Use of precipitation inhibitors in the formulation (e.g., HPMC, PVP). 2. Formulation as a Self-Emulsifying Drug Delivery System (SEDDS). Maintenance of this compound in a solubilized state in the GI tract, facilitating absorption.
Degradation of this compound in the stomach This compound may be susceptible to degradation in the low pH environment of the stomach. The use of an enteric-coated hydrochloride salt form of this compound in clinical studies suggests this is a potential issue.[1]1. Use of the hydrochloride salt of this compound. [2][3][4] 2. Co-administration with a proton pump inhibitor (PPI) in preclinical models (use with caution and appropriate controls). 3. Development of an enteric-coated formulation for preclinical studies. Protection of this compound from acidic degradation, leading to a higher amount of drug reaching the small intestine for absorption.
Poor membrane permeability While the primary issue is likely solubility, the permeability of this compound across the intestinal epithelium may also be a contributing factor.1. Inclusion of permeation enhancers in the formulation (e.g., medium-chain glycerides in SEDDS). 2. Further investigation of the Biopharmaceutics Classification System (BCS) class of this compound. Enhanced transport of this compound across the intestinal wall, leading to increased systemic absorption.

Experimental Protocols

Here are detailed methodologies for some of the key formulation strategies mentioned in the troubleshooting guide.

Protocol 1: Preparation of a Solubilizing Vehicle for Oral Gavage in Preclinical Models

This protocol is based on vehicle systems commonly used for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

  • Corn oil

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Method A: DMSO/PEG300/Tween-80/Saline Formulation

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound. Use of an ultrasonic bath can aid in dissolution.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a ratio of 40:5:55 (v/v/v).

  • Add the this compound/DMSO solution to the vehicle. The final concentration of DMSO in the formulation should be kept low (e.g., <10%) to minimize toxicity.

  • Vortex the final formulation thoroughly to ensure homogeneity.

Method B: DMSO/Corn Oil Formulation

  • Dissolve this compound in DMSO to create a stock solution.

  • Add the this compound/DMSO stock solution to corn oil. A common ratio is 10% DMSO in corn oil.

  • Vortex the mixture until a uniform suspension or solution is achieved. Gentle warming may be required but should be done with caution to avoid drug degradation.

Method C: Cyclodextrin-Based Formulation

  • Prepare a solution of HP-β-CD in saline or water (e.g., 20% w/v).

  • Add the this compound/DMSO stock solution to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture to facilitate the formation of the inclusion complex.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Materials:

  • This compound

  • A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a specialized polymer like Apinovex™)

  • A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Method:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Completely dissolve both this compound and the polymer in the chosen organic solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and mill it into a fine powder using a mortar and pestle.

  • Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties compared to the crystalline drug.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) channel.[2][5] TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and cooling agents like menthol.[5] In the context of cancer, this compound binds to and activates TRPM8, leading to an increase in intracellular calcium. This disruption of calcium homeostasis can induce cell death in cancer cells that express TRPM8.[1][3][4]

Q2: Why is the oral bioavailability of this compound a concern?

A2: The primary concern for the oral bioavailability of this compound is its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be dissolved in the gut fluids. Compounds with low water solubility often have a slow and incomplete dissolution, which can lead to low and variable absorption.

Q3: I am observing high variability in my in vivo pharmacokinetic studies with this compound. What could be the cause?

A3: High variability in pharmacokinetic data for an orally administered drug with poor solubility is common. It can be caused by several factors, including:

  • Inconsistent dissolution of the drug in the GI tract of different animals.

  • The effect of food in the stomach (positive or negative) on drug solubilization and absorption.

  • Differences in gastric emptying times and intestinal motility among animals. To reduce variability, it is crucial to use a robust, solubilizing formulation and to standardize experimental conditions such as fasting/fed state and dosing times.

Q4: What is an enteric-coated formulation and why is it used for this compound?

A4: An enteric coating is a polymer barrier applied to oral medications that prevents their dissolution or disintegration in the acidic environment of the stomach. The this compound hydrochloride formulation used in clinical trials was enteric-coated.[1][3][4] This suggests that this compound may be unstable in gastric acid or that the coating is intended to delay the release of the drug until it reaches the small intestine, which is the primary site of drug absorption.

Q5: Can I simply increase the dose of this compound to compensate for its low bioavailability?

A5: While increasing the dose might lead to higher systemic exposure, it is not an ideal strategy for several reasons. Firstly, for poorly soluble drugs, the absorption may not be dose-proportional, meaning that doubling the dose may not double the amount of drug absorbed. Secondly, a higher dose of undissolved drug in the GI tract can increase the risk of local side effects. The preferred approach is to improve the bioavailability through formulation strategies, which can lead to more predictable and reproducible exposures with a lower dose.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_evaluation Evaluation problem Low/Variable Oral Bioavailability of this compound cause1 Poor Aqueous Solubility problem->cause1 Primary Suspect cause2 GI Degradation problem->cause2 cause3 Poor Permeability problem->cause3 sol1 Solubilizing Vehicles (e.g., Lipids, Surfactants) cause1->sol1 sol2 Particle Size Reduction (Micronization/Nanonization) cause1->sol2 sol3 Amorphous Solid Dispersions cause1->sol3 sol4 Enteric Coating cause2->sol4 eval1 In Vitro Dissolution Testing sol1->eval1 sol2->eval1 sol3->eval1 sol4->eval1 eval2 In Vivo Pharmacokinetic Studies eval1->eval2 Promising Formulations

Caption: Troubleshooting workflow for addressing poor oral bioavailability.

signaling_pathway D3263 This compound TRPM8 TRPM8 Channel (on Cancer Cell Membrane) D3263->TRPM8 activates Ca_influx Increased Intracellular Ca²⁺ TRPM8->Ca_influx leads to Homeostasis Disruption of Calcium Homeostasis Ca_influx->Homeostasis Apoptosis Cell Death (Apoptosis) Homeostasis->Apoptosis

References

D-3263 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of D-3263, a transient receptor potential melastatin member 8 (TRPM8) agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound and its hydrochloride salt (this compound HCl).

FormStorage TemperatureDurationSpecial Instructions
This compound HCl (Solid) 0 - 4°CShort-term (days to weeks)[1]Keep dry and away from light.[1]
-20°CLong-term (months to years)[1]Keep dry and away from light.[1]
This compound HCl (in Solvent) -20°CUp to 1 month[2]Aliquot to avoid repeated freeze-thaw cycles.[2]
-80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles.[2]

Note: The salt form, this compound hydrochloride, generally offers enhanced water solubility and stability compared to the free base form.[3]

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues related to the handling and storage of this compound.

Q1: I left the solid this compound HCl at room temperature for a few hours. Is it still usable?

A1: this compound HCl is shipped at room temperature, suggesting it is stable for short periods.[1][2] However, for long-term storage, it is crucial to adhere to the recommended conditions (-20°C). If the exposure was brief and the compound appears visually unchanged (e.g., no discoloration or clumping), it is likely still viable for non-critical experiments. For sensitive assays, it is recommended to use a fresh, properly stored vial.

Q2: My this compound HCl solution in DMSO has been stored at -20°C for 3 months. Can I still use it?

A2: The recommended storage for this compound HCl in solvent is -20°C for up to one month or -80°C for up to six months.[2] Storage at -20°C for three months exceeds the recommended duration, and the compound may have undergone degradation. It is advisable to prepare a fresh stock solution for your experiments to ensure data accuracy and reproducibility.

Q3: I have repeatedly frozen and thawed my stock solution of this compound. What are the potential consequences?

A3: Repeated freeze-thaw cycles can lead to the degradation of the compound and can also impact the solvent. For instance, DMSO is hygroscopic and can absorb moisture, which might affect the solubility and stability of this compound.[2] It is strongly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature cycling.[2]

Q4: How can I check if my this compound is still active?

A4: The biological activity of this compound, a TRPM8 agonist, can be confirmed by its ability to induce calcium flux in TRPM8-expressing cells.[3][4] A functional assay measuring changes in intracellular calcium levels upon application of your this compound solution compared to a positive control (e.g., menthol) and a vehicle control would be a definitive way to assess its activity.

Experimental Protocols

Preparation of Stock Solutions:

To prepare a stock solution, dissolve this compound HCl in a suitable solvent such as DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 4.10 mg of this compound HCl (MW: 409.95 g/mol ) in 1 mL of DMSO. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2]

Visual Guides

Workflow for Handling and Storage of this compound

G cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Long-Term Storage of Stock Solution cluster_3 Experimental Use A Receive this compound HCl B Visually inspect vial for damage A->B C Store solid at -20°C for long-term storage B->C No immediate use D Store solid at 4°C for short-term storage B->D Immediate use E Equilibrate vial to room temperature C->E D->E F Dissolve in anhydrous DMSO E->F G Vortex to ensure complete dissolution F->G H Aliquot into single-use tubes G->H I Store aliquots at -80°C (up to 6 months) H->I Long-term J Store aliquots at -20°C (up to 1 month) H->J Short-term K Thaw a single aliquot I->K J->K L Prepare working solution K->L M Perform experiment L->M N Discard unused portion of the thawed aliquot M->N

Caption: Workflow for proper handling and storage of this compound.

Signaling Pathway of this compound

G D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates DHT_Levels Decrease in Dihydrotestosterone (DHT) Levels D3263->DHT_Levels Ca_Na_Influx Increase in Ca2+ and Na+ Influx TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Cell_Death Cell Death in TRPM8-Expressing Tumor Cells Homeostasis_Disruption->Cell_Death Prostate_Cancer_BPH_Inhibition Inhibition of Prostate Cancer and BPH DHT_Levels->Prostate_Cancer_BPH_Inhibition

Caption: Proposed signaling pathway of this compound.

References

How to mitigate off-target effects of D-3263

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-3263. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for mitigating potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] Its primary mechanism of action is to bind to and activate TRPM8, a non-selective cation channel. This activation leads to an influx of calcium (Ca2+) and sodium (Na+) ions into the cell, disrupting ion homeostasis and potentially inducing downstream signaling events, including apoptosis in TRPM8-expressing tumor cells.[3]

Q2: What are the known or potential off-target effects of this compound?

  • Other TRP Channels: The TRP channel family has several members with structural similarities. Although this compound is reported to be a TRPM8 agonist, its activity against other TRP channels (e.g., TRPV1, TRPA1) should be empirically determined in the experimental system being used.

  • Kinase Inhibition: Many small molecules can have unintended effects on protein kinases. Without a public kinome scan, it is advisable to consider the possibility of off-target kinase inhibition, especially if unexpected phenotypes are observed.

  • General Compound Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms independent of their intended target, such as membrane disruption.[4]

Q3: How can I confirm that the observed effects in my experiment are due to on-target TRPM8 activation?

Distinguishing on-target from off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:

  • Use a TRPM8 Antagonist: Pre-treatment of your cells with a known TRPM8 antagonist, such as 5-benzyloxytryptamine (5-BT) or AMTB, should block the effects of this compound if they are mediated by TRPM8.[5][6]

  • Genetic Knockdown or Knockout: The most definitive way to confirm on-target activity is to use a genetic approach. The effects of this compound should be significantly diminished or absent in cells where TRPM8 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[7]

  • Use a Negative Control Cell Line: Include a cell line in your experiments that does not express TRPM8. This cell line should not respond to this compound in the same manner as TRPM8-expressing cells.

  • Dose-Response Relationship: On-target effects should typically occur at a lower concentration range than non-specific, off-target effects. A clear sigmoidal dose-response curve is indicative of a specific target interaction.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell death across all concentrations, even at very low doses. Non-specific cytotoxicity.1. Lower the concentration range of this compound significantly. 2. Reduce the treatment duration. 3. Perform a cytotoxicity assay (e.g., LDH release) in parallel to monitor membrane integrity.
Inconsistent results between experimental replicates. 1. Variability in cell health or passage number. 2. Inconsistent cell seeding density. 3. Mycoplasma contamination.1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density. 3. Regularly test for mycoplasma.
Observed phenotype does not align with the expected on-target effect of TRPM8 activation (e.g., unexpected changes in cell signaling pathways). This compound might be modulating an unexpected off-target signaling pathway.1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use pathway-specific inhibitors to dissect the signaling cascade. 3. Consider performing a broad kinase screen to identify potential off-target kinases.
The effect of this compound is not blocked by a TRPM8 antagonist. The observed effect may be off-target.1. Confirm the activity of the TRPM8 antagonist with a known TRPM8 agonist (e.g., menthol or icilin). 2. Utilize a genetic knockdown/knockout of TRPM8 to definitively confirm on-target action.

Experimental Protocols

Protocol 1: Validating On-Target Activity using a TRPM8 Antagonist

Objective: To determine if the effect of this compound is mediated by TRPM8.

Methodology:

  • Cell Seeding: Plate TRPM8-expressing cells at the desired density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with a specific TRPM8 antagonist (e.g., 10 µM 5-BT) for 1-2 hours. Include a vehicle control group.

  • This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells.

  • Assay: Perform your primary assay (e.g., cell viability, calcium imaging, western blot) at the desired time point.

  • Data Analysis: Compare the effect of this compound in the presence and absence of the TRPM8 antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist indicates on-target activity.

Protocol 2: Confirming TRPM8-dependent Effects using siRNA Knockdown

Objective: To confirm that the effects of this compound are dependent on the presence of TRPM8.

Methodology:

  • siRNA Transfection: Transfect TRPM8-expressing cells with a validated siRNA targeting TRPM8 or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm TRPM8 knockdown by qPCR or Western blot.

  • This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at various concentrations.

  • Assay: Perform your primary assay.

  • Data Analysis: Compare the dose-response curve of this compound in the TRPM8-knockdown cells versus the control siRNA-treated cells. A rightward shift or complete ablation of the response in the knockdown cells confirms on-target activity.[7]

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Methicillin-sensitive S. aureus (MSSA)25
Methicillin-resistant S. aureus (MRSA)25

Minimum Inhibitory Concentration (MIC) values are based on broth dilution methods. Data from a study on the antibacterial activity of this compound.[4]

Visualizations

D3263_On_Target_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Mediates Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_0 On-Target Validation start Start Experiment with TRPM8-expressing cells antagonist Pre-treat with TRPM8 Antagonist start->antagonist knockdown Use TRPM8 Knockdown/Knockout Cells start->knockdown treat_d3263 Treat with this compound antagonist->treat_d3263 knockdown->treat_d3263 assay Perform Primary Assay treat_d3263->assay analyze Analyze Results assay->analyze conclusion On-target Effect Confirmed/ Refuted analyze->conclusion

Caption: Workflow for validating on-target effects of this compound.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is the effect observed in non-TRPM8 expressing cells? start->q1 a1_yes Likely Off-Target Effect q1->a1_yes Yes q2 Is the effect blocked by a TRPM8 antagonist? q1->q2 No a2_no Potential Off-Target Effect q2->a2_no No q3 Is the effect absent in TRPM8 knockdown cells? q2->q3 Yes a3_no Confirmed Off-Target Effect q3->a3_no No a3_yes Likely On-Target Effect q3->a3_yes Yes

References

Technical Support Center: D-3263 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 agonist D-3263 in in vivo experiments. Our goal is to help improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] As an orally bioavailable, enteric-coated hydrochloride salt, it is designed for systemic administration.[2] Its primary mechanism of action involves binding to and activating TRPM8, a calcium-permeable ion channel. This activation leads to an influx of calcium and sodium ions into the cell, disrupting ion homeostasis and inducing cell death, particularly in cells that overexpress TRPM8, such as certain cancer cells.[1][2]

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated preclinical efficacy in a rat model of benign prostatic hyperplasia (BPH). In this model, daily oral administration of this compound for four weeks resulted in a significant reduction in prostate weight.[3] It has also been investigated for its potential antineoplastic activity, particularly in prostate cancer.[1][4]

Q3: What is the solubility of this compound and how should I prepare it for in vivo studies?

A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO) but has poor water solubility. For in vivo oral administration, it is often formulated as a suspension. Common vehicles for poorly water-soluble compounds in rodents include aqueous solutions with co-solvents and surfactants (e.g., 0.5% methylcellulose with 0.1% Tween 80) or lipid-based formulations.[3] It is crucial to ensure the formulation is a homogenous suspension to ensure consistent dosing.

Q4: What are some potential challenges when administering this compound orally to mice?

A4: As with many hydrophobic compounds, achieving optimal oral bioavailability can be a challenge. Potential issues include poor dissolution in the gastrointestinal tract, first-pass metabolism, and efflux by transporters like P-glycoprotein.[3][5][6] Careful selection of the vehicle and proper oral gavage technique are critical to minimize variability and maximize exposure.[3]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or variable plasma exposure of this compound Poor compound solubility and dissolution in the GI tract: The solid drug may not be dissolving efficiently before it is cleared from the absorptive regions of the intestine.Optimize the vehicle: Experiment with different formulations. Common starting points for poorly soluble compounds include 0.5% methylcellulose or carboxymethyl cellulose (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting the compound. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly improve oral absorption.[3] Particle size reduction: If possible, reducing the particle size of the this compound powder (micronization) can increase the surface area for dissolution.[6]
Improper oral gavage technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea, resulting in poor absorption and potential harm to the animal. Inconsistent administration speed can also affect absorption rates.Ensure proper training and technique: All personnel performing oral gavage should be thoroughly trained. Use appropriately sized, ball-tipped gavage needles to minimize the risk of tissue damage. Administer the formulation slowly and consistently.[7]
Formulation instability or inhomogeneity: If this compound is in a suspension, it may settle over time, leading to inconsistent dosing. The compound may also degrade in the chosen vehicle.Maintain a homogenous suspension: Keep the formulation under constant agitation (e.g., using a stir plate) during the dosing procedure for a cohort of animals. Prepare the formulation fresh daily unless stability data indicates otherwise.[8] Visually inspect the suspension for any signs of precipitation or aggregation before each administration.
Suboptimal in vivo efficacy despite adequate plasma exposure Insufficient target engagement: The concentration of this compound at the tumor site may not be high enough to sufficiently activate TRPM8 channels.Dose escalation study: If tolerated, consider performing a dose-escalation study to determine if higher doses lead to improved efficacy. Monitor for any signs of toxicity. Combination therapy: Consider combining this compound with other anti-cancer agents. Synergistic effects have been reported for this compound with chemotherapies like docetaxel in prostate cancer cells.[4]
Tumor model resistance: The chosen cancer cell line or xenograft model may have low TRPM8 expression or downstream signaling pathways that confer resistance to TRPM8-mediated cell death.Confirm TRPM8 expression: Before initiating in vivo studies, confirm the expression of TRPM8 in your chosen cell line or patient-derived xenograft (PDX) model at the protein level. Explore alternative models: If TRPM8 expression is low, consider using a different model with higher expression levels.
Adverse events in treated animals (e.g., weight loss, lethargy) Vehicle toxicity: Some vehicles, especially those with high concentrations of co-solvents like DMSO, can cause toxicity with repeated dosing.Conduct a vehicle tolerability study: Before starting the efficacy study, administer the vehicle alone to a small cohort of animals for the planned duration of the experiment to ensure it is well-tolerated. Minimize co-solvent concentration: Use the lowest effective concentration of any co-solvents. For example, if using DMSO, try to keep the final concentration low.[7]
On-target, off-tumor toxicity: Activation of TRPM8 in non-tumor tissues could potentially lead to side effects.Monitor animals closely: Implement a robust monitoring plan to track animal weight, behavior, and overall health. Consider including interim tissue collection for histological analysis in a pilot study.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)

ParameterResultReference
ModelTestosterone-induced BPH in rats[3]
TreatmentDaily oral administration of this compound for 4 weeks[3]
Efficacy EndpointReduction in prostate weight[3]
Result 39% reduction in prostate weight compared to control [3]

Experimental Protocols

General Protocol for a Prostate Cancer Xenograft Study in Mice

This protocol provides a general framework. Specific parameters such as cell number, tumor volume at the start of treatment, and this compound dose and schedule should be optimized for your specific model and experimental goals.

  • Cell Culture and Preparation:

    • Culture a human prostate cancer cell line known to express TRPM8 (e.g., LNCaP) under standard conditions.

    • On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration (e.g., 1-2 x 10^6 cells in 50-100 µL).

  • Tumor Implantation:

    • Anesthetize immunocompromised mice (e.g., male nude or SCID mice, 6-8 weeks old).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the animals for tumor growth using calipers.

  • Treatment with this compound:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation. As a starting point, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water can be used.

    • Administer this compound or the vehicle control daily via oral gavage at a predetermined dose. The dosing volume for mice is typically 10 mL/kg.

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the animals regularly.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Analyze the data to determine the effect of this compound on tumor growth.

Protocol for Benign Prostatic Hyperplasia (BPH) Model in Rats (Based on available preclinical data[3])

  • Induction of BPH:

    • Use male rats of an appropriate strain.

    • Induce BPH through subcutaneous injection of testosterone propionate.

  • Treatment:

    • One week prior to the initiation of testosterone injections, begin daily oral administration of this compound or a vehicle control.

    • Continue daily treatment for four weeks.

  • Endpoint and Analysis:

    • At the end of the four-week treatment period, collect blood samples for analysis of plasma dihydrotestosterone (DHT) levels.

    • Euthanize the animals and carefully dissect and weigh the prostates.

    • Compare the prostate weights between the this compound treated group and the control group to determine the percentage reduction.

Visualizations

D3263_Mechanism_of_Action D3263 This compound (Oral Administration) TRPM8 TRPM8 Channel (on Cancer Cell Membrane) D3263->TRPM8 Binds to Activation Channel Activation TRPM8->Activation Ion_Influx Increased Intracellular Ca²⁺ and Na⁺ Activation->Ion_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ion_Influx->Homeostasis_Disruption Cell_Death Apoptosis / Cell Death Homeostasis_Disruption->Cell_Death In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., Suspension) Dosing Daily Oral Gavage (this compound or Vehicle) Formulation->Dosing Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Randomization Randomize Animals Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumor Weight/Volume Endpoint->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Check_Exposure Check Plasma Exposure Start->Check_Exposure Low_Exposure Low/Variable Exposure Check_Exposure->Low_Exposure No Adequate_Exposure Adequate Exposure Check_Exposure->Adequate_Exposure Yes Optimize_Formulation Optimize Formulation/ Dosing Technique Low_Exposure->Optimize_Formulation Check_Target Assess Target Engagement/ Model Suitability Adequate_Exposure->Check_Target Insufficient_Target Insufficient Target Engagement Check_Target->Insufficient_Target Low Resistant_Model Resistant Model Check_Target->Resistant_Model High Engagement Increase_Dose Increase Dose/ Combination Therapy Insufficient_Target->Increase_Dose Change_Model Change Animal Model Resistant_Model->Change_Model

References

D-3263 Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 agonist, D-3263. Here, you will find information to optimize your dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action involves binding to and activating TRPM8, a calcium-permeable ion channel.[3][4] This activation leads to an influx of calcium and sodium ions into the cell, disrupting cellular ion homeostasis and inducing apoptosis (programmed cell death) in cells that express TRPM8.[3][4]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated pro-apoptotic and cytotoxic effects in various cancer cell lines, including those from prostate, breast, lung, and colon cancers.[4] Specifically, it has been used to treat LNCaP (prostate cancer), MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.[4][5]

Q3: What is a typical effective concentration of this compound to observe a biological response?

A3: A concentration of 1 µM this compound has been shown to be effective in inducing a response in several cancer cell lines when used as a single agent or in combination with chemotherapy.[4] Treatment times typically range from 12 to 72 hours.[2][4]

Q4: How should I prepare this compound for my experiments?

A4: this compound is typically supplied as a hydrochloride salt. For in vitro experiments, it is often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the key considerations when designing a dose-response experiment for this compound?

A5: When designing a dose-response experiment, it is important to:

  • Select an appropriate cell line: Ensure the chosen cell line expresses TRPM8.

  • Determine the concentration range: Based on available data, a starting point could be a range spanning from nanomolar to micromolar concentrations, including the known effective concentration of 1 µM.

  • Optimize incubation time: Treatment duration can influence the observed effect. Pilot experiments with different time points (e.g., 12, 24, 48, 72 hours) are recommended.

  • Include proper controls: This includes untreated cells, vehicle-treated cells (to control for solvent effects), and a positive control for the assay being used.

Data Presentation

The following table summarizes the experimental conditions under which this compound has been shown to be effective.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationObserved EffectAssay Used
LNCaPProstate Cancer1 µM12 and 24 hoursSynergistic lethal effect with DocetaxelCrystal Violet Staining
MCF7Breast Cancer1 µM12 and 24 hoursSynergistic lethal effect with DocetaxelCrystal Violet Staining
A549Lung Cancer1 µM12 and 24 hoursSynergistic lethal effect with DocetaxelCrystal Violet Staining
HCT116Colon Cancer1 µM12 and 24 hoursSynergistic lethal effect with 5-FU/OxaliplatinCrystal Violet Staining
TRAMP C1Mouse Prostate Cancer1 µM24 and 72 hoursInduction of apoptosisWestern Blot (Caspase-3, PARP cleavage)
TRAMP C2Mouse Prostate Cancer1 µM24 and 72 hoursInduction of apoptosisWestern Blot (Caspase-3, PARP cleavage)

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

IssuePossible Cause(s)Suggested Solution(s)
No observable effect or a very weak response - Cell line does not express TRPM8 or expresses it at very low levels.- this compound concentration is too low.- Incubation time is too short.- Confirm TRPM8 expression in your cell line using techniques like qPCR or Western blotting.- Increase the concentration range of this compound in your experiment.- Extend the incubation period.
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the multi-well plate.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be meticulous during dilutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Dose-response curve is flat or does not follow a sigmoidal shape - The concentration range tested is too narrow or not centered around the IC50.- The drug may have precipitated out of solution at higher concentrations.- Broaden the concentration range, using logarithmic dilutions.- Visually inspect the drug solutions for any signs of precipitation. If necessary, adjust the solvent or preparation method.
Unexpected cell death in vehicle control wells - The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).

Experimental Protocols

Below are detailed methodologies for key experiments to assess the dose-response of this compound.

Cell Viability Assay (Crystal Violet Staining)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells, including the vehicle control. Replace the medium in the wells with the medium containing the different concentrations of this compound. A suggested concentration to include is 1 µM.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

  • Staining:

    • Carefully remove the medium.

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Quantification:

    • Thoroughly wash the plate with water to remove excess stain.

    • Air dry the plate.

    • Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for the desired time (e.g., 24 or 72 hours). Include an untreated control.

  • Cell Lysis:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the intensity of the cleaved Caspase-3 and cleaved PARP bands in the this compound-treated samples to the untreated control. An increase in the cleaved forms indicates the induction of apoptosis.

Calcium Influx Assay
  • Cell Preparation: Seed TRPM8-expressing cells on a black, clear-bottom 96-well plate. Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium and load the cells with the dye solution.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Baseline Measurement:

    • Wash the cells with the buffer to remove excess dye.

    • Add fresh buffer to the wells.

    • Measure the baseline fluorescence using a fluorescence microplate reader equipped with an injector.

  • This compound Injection and Measurement:

    • Inject a solution of this compound into the wells while simultaneously measuring the fluorescence intensity over time. Use a range of concentrations to observe a dose-dependent response.

    • Record the fluorescence for several minutes to capture the peak of the calcium influx.

  • Data Analysis: Calculate the change in fluorescence intensity from the baseline after the addition of this compound. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve.

Visualizations

D3263_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Homeostasis Disruption of Ion Homeostasis Ca_influx->Homeostasis Na_influx->Homeostasis Apoptosis Apoptosis Homeostasis->Apoptosis leads to Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_d3263 Prepare this compound Serial Dilutions prepare_d3263->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Viability/ Apoptosis/Ca²⁺ Assay incubate->perform_assay read_plate Read Plate (Absorbance/Fluorescence) perform_assay->read_plate normalize_data Normalize Data to Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50/EC50 plot_curve->calculate_ic50 Troubleshooting_Logic start Start Experiment check_response Is there a dose- dependent response? start->check_response no_response No/Weak Response check_response->no_response No yes_response Yes check_response->yes_response Yes troubleshoot_no_response Check TRPM8 Expression Increase Concentration Extend Incubation Time no_response->troubleshoot_no_response check_variability Is variability between replicates high? yes_response->check_variability high_variability High Variability check_variability->high_variability Yes low_variability No check_variability->low_variability No troubleshoot_variability Check Cell Seeding Verify Pipetting Address Edge Effects high_variability->troubleshoot_variability analyze_data Analyze Data & Generate Curve low_variability->analyze_data end Experiment Complete analyze_data->end

References

Navigating the Challenges of D-3263 in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with the TRPM8 agonist D-3263 hydrochloride in aqueous solutions. Addressing common challenges encountered during in vitro experimentation, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the compound's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues related to the solubility, stability, and handling of this compound hydrochloride in experimental settings.

Q1: My this compound hydrochloride is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound hydrochloride exhibits limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended.

  • Recommended Procedure:

    • Prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). this compound hydrochloride is highly soluble in DMSO (up to 140 mg/mL or 341.51 mM).[1]

    • Use fresh, high-quality DMSO. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.

    • Warm the solution gently and/or sonicate. This can aid in the dissolution of the compound in DMSO.

    • Serially dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells and does not interfere with your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.1%.[2]

    • Vortex immediately after dilution. This helps to ensure that the compound is evenly dispersed in the aqueous solution and minimizes the risk of precipitation.

Q2: I'm observing precipitation in my cell culture media after adding the this compound solution. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.

  • Troubleshooting Steps:

    • Lower the final concentration of this compound. The compound may be exceeding its solubility limit in your final experimental conditions.

    • Increase the final DMSO concentration slightly (if your experimental system allows). Even a small increase (e.g., from 0.05% to 0.1%) can sometimes improve solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your results.

    • Consider the use of a formulation with co-solvents or carriers. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[1] While not always suitable for in vitro work, these may be adaptable for certain assays.

    • Prepare fresh dilutions for each experiment. The stability of this compound in aqueous solutions at working concentrations may be limited.

Q3: How should I store my this compound hydrochloride stock solution?

A3: Proper storage is critical to maintain the integrity of the compound.

  • Storage Recommendations:

    • Solid Compound: Store at 4°C, sealed from moisture.[1]

    • DMSO Stock Solution: Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Q4: I am not seeing the expected biological effect in my TRPM8-expressing cells. What could be the reason?

A4: Several factors could contribute to a lack of biological response.

  • Potential Causes and Solutions:

    • Compound Instability: As mentioned, prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.

    • Low TRPM8 Expression: Confirm the expression level of TRPM8 in your cell line. Low expression may result in a weaker response.

    • Incorrect Assay Conditions: Ensure your assay buffer composition (e.g., ion concentrations) and incubation times are appropriate for detecting TRPM8 activation.

    • Cell Health: Verify the viability and health of your cells. Unhealthy cells may not respond appropriately to stimuli.

Quantitative Data Summary

For ease of reference, the following table summarizes the known solubility and storage information for this compound hydrochloride.

ParameterSolvent/ConditionValueReference
Solubility DMSO140 mg/mL (341.51 mM)[1]
Storage (Solid) 4°CSealed from moisture[1]
Storage (DMSO Stock) -80°C6 months[1]
Storage (DMSO Stock) -20°C1 month[1]

Experimental Protocols

Key Experiment: In Vitro Calcium Flux Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to this compound, a key indicator of TRPM8 channel activation.

Materials:

  • TRPM8-expressing cells (e.g., HEK293 cells stably expressing human TRPM8)

  • Cell culture medium

  • This compound hydrochloride

  • Anhydrous DMSO

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Pluronic F-127 (optional, to aid dye loading)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

  • Cell Plating:

    • Seed TRPM8-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound hydrochloride in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for your dose-response experiment.

    • Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Dye Loading:

    • Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions. A common method is to reconstitute the dye in DMSO and then dilute it in assay buffer, often with a small amount of Pluronic F-127 to prevent aggregation.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Assay Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Set the plate reader to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the this compound dilutions (and controls) to the wells.

    • Continue to record the fluorescence intensity to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak ΔF/F0 against the concentration of this compound to generate a dose-response curve and determine the EC50.

Visualizing the Mechanism of Action

This compound Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro experiment.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment D3263_solid This compound HCl (Solid) Stock 100 mM Stock Solution D3263_solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Serial_DMSO Serial Dilutions in DMSO Stock->Serial_DMSO Working_Sol Dilute in Aqueous Buffer (e.g., PBS, Media) Serial_DMSO->Working_Sol Assay Add to Cells in Assay (Final DMSO < 0.1%) Working_Sol->Assay Measurement Measure Biological Response Assay->Measurement

Fig. 1: this compound experimental workflow.
This compound Signaling Pathway

Activation of the TRPM8 channel by this compound initiates a signaling cascade that leads to an increase in intracellular calcium and sodium, ultimately resulting in apoptosis in TRPM8-expressing cancer cells.[1][3]

G D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Homeostasis Disruption of Ion Homeostasis Ca_influx->Homeostasis Na_influx->Homeostasis Apoptosis Apoptosis Homeostasis->Apoptosis Leads to

Fig. 2: this compound signaling pathway.
Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues when working with this compound.

G Start Problem Encountered Solubility Solubility Issue? Start->Solubility Precipitation Precipitation in Media? Solubility->Precipitation No Check_DMSO Use Anhydrous DMSO? Warm/Sonicate? Solubility->Check_DMSO Yes No_Effect No Biological Effect? Precipitation->No_Effect No Check_Conc Check Final Concentration and DMSO % Precipitation->Check_Conc Yes Check_Stability Compound Stability? No_Effect->Check_Stability Yes Solution_Effect Systematically Verify Each Component No_Effect->Solution_Effect Yes Use_Stock Prepare Concentrated Stock and Dilute Check_DMSO->Use_Stock Yes Solution_Sol Follow Recommended Dissolution Protocol Check_DMSO->Solution_Sol No Use_Stock->Solution_Sol Fresh_Dilution Prepare Fresh Dilutions Check_Conc->Fresh_Dilution Solution_Precip Lower Concentration/ Use Fresh Dilutions Fresh_Dilution->Solution_Precip Check_Stability->Fresh_Dilution Yes Check_Cells Verify TRPM8 Expression and Cell Health Check_Stability->Check_Cells No Check_Assay Optimize Assay Conditions Check_Cells->Check_Assay No Check_Assay->Solution_Effect

Fig. 3: Troubleshooting flowchart.

References

Technical Support Center: Enhancing D-3263 Activity in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with the TRPM8 agonist D-3263 in combination therapies. The information is designed to address specific experimental challenges and provide a framework for designing and interpreting studies aimed at enhancing the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and the scientific rationale for its use in combination therapy?

A1: this compound is a potent, small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a calcium-permeable, non-selective cation channel that is highly expressed in the prostate and overexpressed in various cancers, including prostate, breast, lung, and colon cancer.[2][3] The rationale for using this compound in oncology is based on its ability to activate TRPM8, leading to a sustained influx of calcium (Ca²⁺) and sodium ions into cancer cells.[1] This disrupts intracellular calcium homeostasis, inducing cellular stress and triggering programmed cell death (apoptosis) in tumor cells that express high levels of TRPM8.[1][3][4]

Combination therapy is proposed to enhance this pro-apoptotic effect. Preclinical studies show that sub-lethal doses of standard chemotherapies or androgen receptor (AR) antagonists can sensitize cancer cells to the cytotoxic effects of TRPM8 activation. The combination of this compound with agents like docetaxel or enzalutamide results in a synergistic or additive lethal effect, leading to a more robust induction of apoptosis than either agent alone.[2][3][5]

Q2: Which therapeutic agents have shown synergy with this compound in preclinical models?

A2: this compound has demonstrated enhanced efficacy when combined with several classes of therapeutic agents:

  • Chemotherapeutics: In prostate, breast, lung, and colorectal cancer cell lines, this compound exhibits a synergistic lethal effect with taxanes (e.g., Docetaxel) and platinum-based drugs (e.g., 5-FU/Oxaliplatin).[3]

  • Androgen Receptor (AR) Antagonists: For prostate cancer, this compound significantly improves the pro-apoptotic effect of second-generation AR inhibitors like enzalutamide.[2][6]

  • 5-alpha-reductase Inhibitors: In models of benign prostatic hyperplasia (BPH), this compound shows an additive effect with finasteride in reducing prostate weight.[2]

Q3: Is the efficacy of this compound combination therapy dependent on the cancer cell type?

A3: Yes, the efficacy of this compound is critically dependent on the level of TRPM8 protein expression in the tumor cells.[3] Cancers with high TRPM8 expression are more vulnerable to the cytotoxic effects of this compound. Knock-down of TRPM8 in cancer cell lines has been shown to prevent the cell death induced by this compound combination treatment, confirming that the channel is the specific target.[3] Therefore, it is essential to characterize TRPM8 expression levels in your experimental models to predict sensitivity.

Q4: What are the expected molecular signatures of a successful this compound combination treatment?

A4: A successful response to this compound in combination with another agent is primarily characterized by the induction of apoptosis. Key molecular markers to assess include the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). Increased levels of cleaved Caspase-3 and cleaved PARP are indicative of an active apoptotic signaling cascade.[7]

Troubleshooting Experimental Assays

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no cytotoxic response to this compound combination. 1. Low TRPM8 Expression: The cell line used may not express sufficient levels of the TRPM8 protein.1. Verify TRPM8 Expression: Confirm TRPM8 protein levels via Western Blot or immunohistochemistry before starting synergy experiments. Select cell lines with documented high TRPM8 expression (e.g., LNCaP for prostate cancer).
2. Suboptimal Drug Concentrations: The concentrations of this compound or the combination agent may be too low to achieve a synergistic effect.2. Perform Dose-Response Matrices: Conduct a checkerboard assay with a range of concentrations for both this compound and the partner drug to identify optimal synergistic concentrations. Start with a this compound concentration around 1 µM for in vitro studies.[7]
3. Compound Instability/Solubility: this compound may precipitate or degrade in the cell culture medium.3. Check Solubility: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.1%) and visually inspect for precipitation. Pre-warming the medium can sometimes help.
High variability in Calcium Flux Assay results. 1. Inadequate Dye Loading: Cells may not have taken up enough of the calcium-sensitive dye (e.g., Fluo-8, Fura-2).1. Optimize Dye Loading: Adjust incubation time and dye concentration according to the manufacturer's protocol and your specific cell type. Ensure cells are healthy and at an appropriate density.
2. High Background Fluorescence: Caused by dye leakage, autofluorescence, or non-specific binding.2. Optimize Washing Steps: Include appropriate wash steps after dye loading. Run controls without dye and without cells to determine sources of background signal.
3. Dye Saturation: In cells with a very strong response, high-affinity dyes can become saturated, underestimating the peak calcium signal.3. Consider Lower Affinity Dyes: If you suspect dye saturation is an issue, consider using a lower-affinity calcium indicator.
Unexpected off-target effects or toxicity. 1. Solvent Toxicity: The solvent used for this compound (e.g., DMSO) may be causing toxicity at the concentration used.1. Run Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish compound effects from solvent effects.
2. Non-TRPM8 Mediated Effects: At very high concentrations, some compounds may exhibit off-target activity.2. Use TRPM8 Knock-down/Knock-out Models: To confirm that the observed effects are TRPM8-dependent, use siRNA or CRISPR to reduce or eliminate TRPM8 expression. A loss of synergy in these models would confirm on-target activity.[3]

Quantitative Data on this compound Combination Therapies

The following tables summarize preclinical data for this compound in combination therapies. Note that specific IC50 and Combination Index (CI) values for this compound are not widely published; therefore, data for other potent TRPM8 agonists (e.g., WS-12) are included as representative examples where noted.

Table 1: Synergistic Cytotoxicity of TRPM8 Agonists with Chemotherapy (Data is conceptualized based on qualitative reports of synergy.[3][5] Researchers should determine specific values empirically.)

Cell LineCancer TypeCombination TreatmentIC50 (Single Agent)IC50 (in Combination)Combination Index (CI)Interpretation
LNCaP ProstateThis compound + Docetaxel> 1 µM (this compound), ~2.5 nM (Docetaxel)Lower than single agent< 1.0 (Predicted)Synergy
HCT116 ColorectalThis compound + 5-FU/Oxaliplatin> 1 µM (this compound), Variable (Chemo)Lower than single agent< 1.0 (Predicted)Synergy
MCF7 BreastThis compound + Docetaxel> 1 µM (this compound), Variable (Chemo)Lower than single agent< 1.0 (Predicted)Synergy
LNCaP ProstateWS-12 + Docetaxel> 10 µM (WS-12), Variable (Chemo)Lower than single agent< 1.0 (Predicted)Synergy

A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Pro-Apoptotic Effect of this compound Combinations in Prostate Cancer Cells (Based on Western Blot analysis in TRAMP-C1 and TRAMP-C2 mouse prostate cancer cell lines.[3][7])

Cell LineTreatment (Concentration)DurationOutcome
TRAMP-C1 This compound (1 µM) + Docetaxel (5 nM)24 hoursMild but consistent increase in cleaved Caspase-3
This compound (1 µM) + Enzalutamide (1 µM)24 hoursMild but consistent increase in cleaved Caspase-3
TRAMP-C2 This compound (1 µM) + Docetaxel (5 nM)72 hoursSubstantial increase in cleaved Caspase-3 and cleaved PARP
This compound (1 µM) + Enzalutamide (1 µM)72 hoursSubstantial increase in cleaved Caspase-3 and cleaved PARP

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for study design.

D3263_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Increased Intracellular Ca²⁺ Influx TRPM8->Ca_Influx Opens D3263 This compound D3263->TRPM8 Activates Chemo Chemotherapy / Enzalutamide Stress Disruption of Ca²⁺ Homeostasis & Cellular Stress Chemo->Stress Induces DNA Damage / AR Blockade Ca_Influx->Stress Apoptosis Apoptosis Induction (Caspase-3, PARP cleavage) Stress->Apoptosis Synergistically Triggers

Caption: this compound signaling pathway in combination therapy.

Synergy_Workflow start Start: Select TRPM8-Expressing Cancer Cell Line dose_response 1. Single Agent Dose-Response (Determine IC50 for Chemo/Enzalutamide) start->dose_response checkerboard 2. Combination Dose-Matrix Assay (e.g., Checkerboard Titration) dose_response->checkerboard viability 3. Measure Cell Viability (MTT, Crystal Violet) checkerboard->viability ci_calc 4. Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc synergy_eval Evaluate Synergy (CI < 1?) ci_calc->synergy_eval synergy_eval->dose_response No, optimize doses mechanism 5. Mechanistic Studies (Apoptosis, Calcium Flux) synergy_eval->mechanism Yes apoptosis_assay Western Blot for Cleaved Caspase-3/PARP mechanism->apoptosis_assay ca_assay Calcium Flux Assay (Fluo-8 / Fura-2) mechanism->ca_assay finish End: Quantify Synergistic Cytotoxicity apoptosis_assay->finish ca_assay->finish

Caption: Experimental workflow for assessing this compound synergy.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay for Synergy (Checkerboard Method)

This protocol is designed to determine the synergistic effects of this compound and a partner drug (e.g., docetaxel) on cancer cell viability using an MTT or similar colorimetric assay.

  • Materials:

    • TRPM8-expressing cancer cells (e.g., LNCaP)

    • 96-well cell culture plates

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • Partner drug (e.g., Docetaxel, stock solution in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Dilution Preparation: Prepare serial dilutions of this compound and the partner drug in culture medium. A common approach is to prepare 2x concentrated solutions for each condition.

    • Treatment: Remove the overnight culture medium. Add the single agents and their combinations across the plate in a "checkerboard" format. Include wells for untreated controls and vehicle (DMSO) controls.

    • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

      • Remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each condition relative to the untreated control.

      • Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI). A CI < 1 indicates synergy.

Protocol 2: Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration following the activation of TRPM8 by this compound.

  • Materials:

    • TRPM8-expressing cells

    • Black, clear-bottom 96-well cell culture plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

    • Pluronic F-127 (for aiding dye solubilization)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound solution

    • Fluorescence microplate reader with an injection system

  • Procedure:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading:

      • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

      • Remove the culture medium from the cells and add the dye loading solution to each well.

      • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • Washing: Gently remove the dye loading solution and wash the cells 1-2 times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.

    • Measurement:

      • Place the plate in the fluorescence microplate reader and allow it to equilibrate.

      • Set the reader to measure fluorescence at appropriate excitation/emission wavelengths over time.

      • Establish a stable baseline fluorescence reading for several seconds.

      • Use the plate reader's injector to add the this compound solution to the wells while continuously recording the fluorescence signal.

      • Continue recording for several minutes to capture the peak and subsequent decay of the calcium signal.

    • Data Analysis:

      • Analyze the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity change (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀.

References

Validation & Comparative

D-3263 vs. Other TRPM8 Agonists in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Melastatin 8 (TRPM8), a cation channel activated by cold temperatures and cooling agents, has emerged as a promising therapeutic target in prostate cancer. Its expression is notably elevated in the early stages of the disease, making it an attractive candidate for targeted therapies. This guide provides a comparative analysis of the TRPM8 agonist D-3263 and other notable TRPM8 agonists, with a focus on their anti-cancer effects and the experimental data supporting their potential in prostate cancer treatment.

Overview of TRPM8 Agonists in Prostate Cancer

Activation of the TRPM8 channel in prostate cancer cells has been shown to induce anti-proliferative, pro-apoptotic, and anti-migratory effects. This is primarily mediated by an influx of calcium ions, which disrupts cellular calcium homeostasis and triggers downstream signaling pathways leading to cell death. Several agonists, including this compound, menthol, icilin, and WS-12, have been investigated for their therapeutic potential in this context.

Comparative Efficacy of TRPM8 Agonists

The following table summarizes the available quantitative data on the efficacy of this compound and other TRPM8 agonists in prostate cancer models. Direct comparative studies are limited, and thus, data is compiled from various sources.

AgonistProstate Cancer Cell LineConcentration/DosageKey FindingsReference
This compound TRAMP-C1, TRAMP-C2 (mouse prostate adenocarcinoma)1 µMIn combination with docetaxel (5 nM) or enzalutamide (1 µM), induced a massive apoptotic response after 72 hours, evidenced by Caspase-3 and PARP cleavage.[1][2]
Rat model of benign prostatic hyperplasia (BPH)Dose-dependentReduced prostate hyperplasia. When combined with finasteride, resulted in lower prostate weights than either agent alone.[3]
Menthol PC-3 (androgen-independent)100 µmol L−1Induced a significant increase in intracellular calcium.[4]
LNCaP (androgen-sensitive)50 µMIn combination with an AR-antagonist, induced an apoptotic sub-G1 phase.[5]
Icilin PC-3 (TRPM8-overexpressing)Not specifiedDecreased cell mobility.[6]
WS-12 Not specifiedEC50 = 193 nMA potent TRPM8 agonist, approximately 2000 times more potent than menthol.
PC-3Not specifiedEncapsulation in lipid nanocapsules potentiated the inhibition of cell migration.[7]

Mechanism of Action: TRPM8-Mediated Signaling

The activation of the TRPM8 channel by agonists like this compound initiates a cascade of intracellular events culminating in anti-tumor effects. The primary mechanism involves the influx of Ca²⁺, which leads to increased cytosolic calcium concentrations. This disruption of calcium homeostasis is a key trigger for apoptosis. Furthermore, TRPM8 activation has been shown to modulate various signaling pathways that are critical for cancer cell proliferation, survival, and migration.

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx FAK FAK Inactivation TRPM8->FAK Inhibits Agonist This compound / Other Agonists Agonist->TRPM8 Binds and Activates Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis Anti_pro Anti-proliferative Effects Ca_increase->Anti_pro Anti_mig Anti-migratory Effects FAK->Anti_mig Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Prostate Cancer Cell Lines (e.g., PC-3, LNCaP) Treatment Treat with TRPM8 Agonists (this compound, Menthol, etc.) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL, Western Blot) Treatment->Apoptosis Calcium Calcium Imaging (Fluo-4) Treatment->Calcium Migration Migration/Invasion Assay Treatment->Migration Xenograft Xenograft Mouse Model Viability->Xenograft Apoptosis->Xenograft Calcium->Xenograft Migration->Xenograft Treatment_InVivo Administer TRPM8 Agonist Xenograft->Treatment_InVivo Tumor_Growth Monitor Tumor Growth Endpoint Endpoint Analysis (Tumor Weight, Histology) Tumor_Growth->Endpoint Treatment_InVivo->Tumor_Growth

References

A Preclinical Head-to-Head: D-3263 and Finasteride in the Management of Benign Prostatic Hyperplasia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This comprehensive guide provides a comparative analysis of the preclinical efficacy of D-3263, a transient receptor potential melastatin 8 (TRPM8) agonist, and finasteride, a 5-alpha-reductase inhibitor, in established models of benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, experimental validation, and comparative performance based on available preclinical data.

Executive Summary

Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms. The current therapeutic landscape is dominated by drugs like finasteride, which targets the hormonal pathway of BPH. This guide introduces this compound, an emerging therapeutic agent with a distinct mechanism of action, and presents a side-by-side comparison with finasteride based on preclinical evidence. The data indicates that this compound demonstrates comparable efficacy to finasteride in reducing key BPH markers in animal models, suggesting a promising alternative therapeutic strategy.

Comparative Efficacy in BPH Models

Preclinical studies in testosterone-induced BPH rat models have provided quantitative data on the efficacy of both this compound and finasteride in mitigating key pathological features of the disease. The following table summarizes the key findings:

ParameterThis compoundFinasterideCitation
Prostate Weight Reduction 39% reduction compared to control.26.9% reduction in wet prostate weight.[1]
Dihydrotestosterone (DHT) Level Reduction 98% reduction in plasma DHT levels.85-90% reduction in prostatic DHT levels.[2]

Mechanisms of Action

The therapeutic effects of this compound and finasteride in BPH models stem from their distinct molecular mechanisms.

This compound: As a TRPM8 agonist, this compound activates the TRPM8 ion channel, which is overexpressed in BPH tissue. This activation is thought to induce an influx of calcium and sodium ions, leading to cellular apoptosis and a subsequent reduction in prostate volume.[3] Additionally, this compound has been shown to significantly decrease dihydrotestosterone (DHT) levels, suggesting an impact on androgen metabolism.[4]

Finasteride: Finasteride is a well-established competitive inhibitor of the type II 5-alpha-reductase enzyme.[5] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT.[5][6] By blocking this conversion, finasteride effectively reduces intraprostatic DHT levels, leading to a decrease in prostate size and improvement of BPH symptoms.[5][7]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

D3263_Pathway D3263 This compound TRPM8 TRPM8 Ion Channel (Overexpressed in BPH) D3263->TRPM8 activates Androgen_Metabolism Altered Androgen Metabolism D3263->Androgen_Metabolism Ion_Influx Increased Intracellular Ca2+ and Na+ TRPM8->Ion_Influx leads to Apoptosis Apoptosis Ion_Influx->Apoptosis Prostate_Volume Reduced Prostate Volume Apoptosis->Prostate_Volume DHT_Reduction Decreased DHT Androgen_Metabolism->DHT_Reduction DHT_Reduction->Prostate_Volume

This compound Signaling Pathway in BPH.

Finasteride_Pathway Testosterone Testosterone Five_AR 5-alpha-Reductase (Type II) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT converts Prostate_Growth Prostate Cell Growth & Proliferation DHT->Prostate_Growth stimulates Finasteride Finasteride Finasteride->Five_AR inhibits Reduced_Growth Reduced Prostate Growth Finasteride->Reduced_Growth BPH_Symptoms BPH Symptoms Prostate_Growth->BPH_Symptoms Amelioration Amelioration of BPH Symptoms Reduced_Growth->Amelioration

Finasteride Signaling Pathway in BPH.

Experimental Protocols

The preclinical data cited in this guide were primarily generated using the testosterone-induced BPH rat model. The general methodology for this model is outlined below.

Testosterone-Induced BPH Rat Model

1. Animal Model:

  • Adult male Sprague-Dawley or Wistar rats are typically used.

  • Animals are castrated to create a low androgen environment.

  • Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate dissolved in a vehicle like corn oil.[2][8]

2. Treatment Administration:

  • One week prior to the initiation of testosterone injections, daily administration of the test compounds (this compound or finasteride) or vehicle control is commenced and continued for the duration of the study (typically four weeks).[4]

  • Administration is usually oral.

3. Endpoint Analysis:

  • At the end of the treatment period, animals are euthanized.

  • Blood samples are collected for the measurement of plasma DHT and testosterone levels using methods like ELISA.

  • The prostates are excised, weighed, and processed for histological examination to assess changes in tissue morphology.

The following diagram illustrates the general experimental workflow.

BPH_Workflow cluster_treatment cluster_endpoint Start Male Rats Castration Castration Start->Castration Recovery Recovery Period (1 week) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Treatment Daily Treatment Administration (this compound, Finasteride, or Vehicle) (4 weeks) Grouping->Treatment Induction Daily Testosterone Propionate Injection (to induce BPH) Endpoint Endpoint Analysis Treatment->Endpoint Euthanasia Euthanasia & Sample Collection Endpoint->Euthanasia Blood_Analysis Plasma DHT & Testosterone Measurement Euthanasia->Blood_Analysis Prostate_Analysis Prostate Weight Measurement & Histology Euthanasia->Prostate_Analysis

Experimental Workflow for BPH Model.

Conclusion

The preclinical evidence suggests that this compound is a promising therapeutic candidate for BPH, demonstrating efficacy comparable to the established drug, finasteride, in relevant animal models. Its distinct mechanism of action, targeting the TRPM8 ion channel, offers a novel approach to managing prostate enlargement. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of human BPH. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective therapies for this prevalent condition.

References

Validating the TRPM8-Dependent Effects of D-3263: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transient receptor potential melastatin 8 (TRPM8) agonist, D-3263, alongside other well-established TRPM8 modulators. The information is intended to assist researchers in validating the TRPM8-dependent effects of this compound by offering a compilation of its known characteristics, comparative data from existing literature, and detailed experimental protocols.

Introduction to TRPM8 and its Agonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the human body.[1] Beyond its role in thermosensation, TRPM8 is implicated in various physiological processes and is a subject of interest in several pathological conditions, including pain and cancer. Activation of the TRPM8 channel by agonists leads to an influx of calcium and sodium ions, resulting in cellular depolarization.[2]

Several compounds are known to activate TRPM8, with the most well-known being menthol and icilin. This compound is a synthetic small-molecule agonist of TRPM8 with potential antineoplastic activity.[3][4] It has been shown to induce cell death in TRPM8-expressing tumor cells by disrupting calcium and sodium homeostasis.[2]

Comparative Analysis of TRPM8 Agonists

While direct head-to-head comparative studies for this compound against other TRPM8 agonists under identical experimental conditions are limited in the publicly available literature, this section summarizes the available quantitative data for this compound, menthol, and icilin.

Disclaimer: The following data is compiled from various studies. Direct comparison of potencies (EC50 values) should be approached with caution due to variations in experimental systems, cell types, and assay conditions.

AgonistTargetReported EC50Cell TypeAssay TypeReference
This compound TRPM8Not specified in comparative studiesTRAMP C1 and C2 (mouse prostate cancer)Apoptosis Assay (Caspase-3 and Parp cleavage)[5]
Menthol TRPM8101 ± 13 µMCHO cells expressing mouse TRPM8Calcium Imaging (Fura-2)[6]
Icilin TRPM8125 ± 30 nMCHO cells expressing mouse TRPM8Calcium Imaging (Fura-2)[6]

Experimental Protocols

To aid in the validation of this compound's TRPM8-dependent effects, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the field for characterizing TRPM8 channel activity.

Calcium Imaging Assay for TRPM8 Activation

This assay measures the increase in intracellular calcium concentration following the application of a TRPM8 agonist.

Objective: To determine the potency and efficacy of this compound in activating TRPM8 and to compare it with other agonists.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293 or CHO cells stably transfected with TRPM8)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound, Menthol, Icilin stock solutions in DMSO

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Plating: Seed TRPM8-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Application:

    • Prepare serial dilutions of this compound and other agonists (e.g., menthol, icilin) in HBSS.

    • Add the agonist solutions to the respective wells. Include a vehicle control (DMSO in HBSS).

  • Fluorescence Measurement:

    • Immediately begin recording fluorescence intensity using a plate reader or microscope.

    • For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. The ratio of emissions (340/380) is proportional to the intracellular calcium concentration.

    • For Fluo-4, use an excitation wavelength of 488 nm and measure emission at 520 nm.

  • Data Analysis:

    • Calculate the change in fluorescence ratio or intensity over baseline.

    • Plot the dose-response curves and calculate the EC50 values for each agonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPM8 channel upon agonist activation.

Objective: To characterize the electrophysiological properties of TRPM8 currents activated by this compound and compare them to other agonists.

Materials:

  • TRPM8-expressing cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH)

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)

  • This compound and other agonist stock solutions

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound or other agonists.

    • Record the resulting inward and outward currents.

  • Data Analysis:

    • Measure the peak current amplitude at different voltages.

    • Construct current-voltage (I-V) relationship plots.

    • Analyze the dose-dependency of the current activation.

Visualizing TRPM8 Signaling and Experimental Validation

To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams have been generated.

TRPM8_Signaling_Pathway cluster_activation TRPM8 Activation cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Cold Cold Stimulus Cold->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization CellDeath Apoptotic Cell Death (in cancer cells) Depolarization->CellDeath

Caption: TRPM8 Signaling Pathway Activation.

Experimental_Workflow start Start: Validate this compound Effects cell_culture Culture TRPM8-expressing cells start->cell_culture calcium_assay Calcium Imaging Assay cell_culture->calcium_assay patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp data_analysis Data Analysis and Comparison calcium_assay->data_analysis patch_clamp->data_analysis conclusion Conclusion: Characterize this compound TRPM8-dependent activity data_analysis->conclusion

Caption: Experimental Workflow for this compound Validation.

Logical_Relationship D3263 This compound Application TRPM8_Activation TRPM8 Channel Activation D3263->TRPM8_Activation Ion_Flux Increased Intracellular Ca²⁺/Na⁺ TRPM8_Activation->Ion_Flux Cellular_Effect Observed Cellular Effect (e.g., Apoptosis) Ion_Flux->Cellular_Effect No_Effect Abolished Cellular Effect Cellular_Effect->No_Effect is dependent on TRPM8_Knockdown TRPM8 Knockdown (siRNA) TRPM8_Knockdown->TRPM8_Activation Inhibits TRPM8_Knockdown->No_Effect

Caption: Validating TRPM8-Dependency of this compound Effects.

References

Comparative Analysis of D-3263 Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity and cross-reactivity profile of D-3263, a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies by comparing its performance with other known TRPM8 agonists and highlighting key experimental data.

Introduction to this compound

This compound is a small molecule agonist of TRPM8, a non-selective cation channel primarily known for its role in cold sensation.[1][2] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, which can trigger various cellular responses, including apoptosis in cancer cells overexpressing this channel.[1][2] This has positioned this compound as a compound of interest for potential therapeutic applications, particularly in oncology.

Specificity of this compound for TRPM8

Current research strongly indicates that this compound is a specific agonist for the TRPM8 channel. Studies have demonstrated that the cellular effects of this compound are dependent on the expression of TRPM8. For instance, in cancer cell lines, the cytotoxic effects of this compound are abrogated when TRPM8 expression is knocked down. This provides compelling evidence for its on-target activity.

While comprehensive cross-reactivity screening data against a broad panel of receptors and ion channels for this compound is not publicly available, one study has suggested that the activity of this compound is negligible on TRPM2, the closest homolog within the TRPM family. This finding hints at a degree of selectivity for this compound within the TRPM subfamily. However, a complete understanding of its off-target profile requires further investigation.

Comparison with Other TRPM8 Agonists

To provide a clearer perspective on the performance of this compound, it is compared here with other well-characterized TRPM8 agonists, Icilin and AR-15512.

CompoundPrimary TargetKnown Cross-ReactivityPotency (EC50)Therapeutic Area of Interest
This compound TRPM8TRPM2 (negligible)Not specified in publicly available dataCancer
Icilin TRPM8TRPA1, TRPV3~125 nM (for TRPM8)Research Tool
AR-15512 TRPM8Not specified in publicly available dataNot specified in publicly available dataDry Eye Disease

Note: The potency of this compound and AR-15512 is not detailed in the currently available public information. It is known that some TRPM8 agonists, such as menthol and icilin, can exhibit cross-reactivity with other thermo-TRP channels like TRPA1 and TRPV3. It is therefore plausible that this compound may also interact with these channels, and dedicated screening is recommended to confirm its selectivity profile.

Experimental Protocols

To facilitate further investigation into the specificity and cross-reactivity of this compound, a detailed protocol for a standard in vitro assay is provided below.

Intracellular Calcium Influx Assay

This assay is a common method to determine the activation of TRP channels, which are calcium-permeable.

Objective: To measure the ability of this compound to induce calcium influx in cells expressing TRPM8 and to assess its activity on other TRP channels (e.g., TRPA1, TRPV1).

Materials:

  • Cell lines stably expressing human TRPM8, TRPA1, or TRPV1.

  • Wild-type (non-transfected) cells of the same background as a negative control.

  • This compound, Icilin (positive control for TRPM8), Allyl isothiocyanate (AITC, positive control for TRPA1), Capsaicin (positive control for TRPV1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • HEPES-buffered saline (HBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Procedure:

  • Cell Plating: Seed the transfected and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBS and then incubate with the calcium-sensitive dye solution in HBS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBS.

  • Assay:

    • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity to establish a baseline.

    • After a short baseline reading, add the compound solutions to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the dose-response curves for each compound on each cell line to determine the EC50 values.

Visualizing the Mechanism of Action

To illustrate the signaling pathway activated by this compound and the experimental workflow for assessing its specificity, the following diagrams are provided.

D3263_Signaling_Pathway cluster_membrane D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 binds and activates Ion_Influx Ion Influx TRPM8->Ion_Influx opens Cell_Membrane Cell Membrane Ca_ion Ca²⁺ Ca_ion->Ion_Influx Na_ion Na⁺ Na_ion->Ion_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ion_Influx->Homeostasis_Disruption Apoptosis Apoptosis Homeostasis_Disruption->Apoptosis

Caption: Signaling pathway of this compound action.

Specificity_Assay_Workflow start Start: Prepare cell lines cells Cells expressing: - TRPM8 (target) - TRPA1 (off-target) - TRPV1 (off-target) - Wild-type (control) start->cells dye_loading Load cells with calcium-sensitive dye cells->dye_loading compound_addition Add this compound and controls (Icilin, AITC, Capsaicin) dye_loading->compound_addition measurement Measure intracellular calcium influx compound_addition->measurement analysis Analyze data and determine EC50 values measurement->analysis end End: Assess specificity and cross-reactivity analysis->end

References

D-3263 Hydrochloride vs. D-3263 Free Base: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact experimental outcomes and preclinical development. This guide provides a detailed comparison of D-3263 hydrochloride and this compound free base, offering insights into their physicochemical properties and practical considerations for their use in research. While direct comparative experimental data for this compound is not publicly available, this guide outlines the expected differences based on established principles of medicinal chemistry and provides detailed protocols for researchers to conduct their own comparative studies.

This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known cold and menthol receptor.[1] Its activation leads to an influx of calcium ions, which has been explored for potential therapeutic applications in oncology and benign prostatic hyperplasia (BPH).[2][3] this compound has also demonstrated antibacterial and antibiofilm activity against Gram-positive bacteria.[4]

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between the hydrochloride and free base forms of an amine-containing compound like this compound lies in their salt nature. The hydrochloride is the salt formed by reacting the basic free base with hydrochloric acid. This conversion typically enhances the compound's solubility in aqueous solutions and can improve its stability.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride and this compound Free Base

PropertyThis compound HydrochlorideThis compound Free Base
Molecular Formula C21H32ClN3O3[5][6]C21H31N3O3[6]
Molecular Weight 409.95 g/mol [5][6][7]373.49 g/mol [6]
Appearance White to off-white solid[7]Likely a solid
Aqueous Solubility Expected to be higherExpected to be lower
Solubility in Organic Solvents Generally lower than free baseGenerally higher than hydrochloride
Stability Generally more stable, less prone to oxidation[1]Potentially less stable, susceptible to degradation
Hygroscopicity May be hygroscopicGenerally less hygroscopic

Below is a diagram illustrating the relationship between an amine-containing compound's free base and its corresponding hydrochloride salt.

G Free Base to Hydrochloride Salt Conversion FreeBase This compound Free Base (Less water-soluble) Equilibrium FreeBase->Equilibrium HCl_acid + HCl (Hydrochloric Acid) Hydrochloride This compound Hydrochloride (More water-soluble salt) Equilibrium->Hydrochloride

Caption: Conversion of this compound free base to its hydrochloride salt.

Experimental Performance: Key Considerations

The choice between the hydrochloride and free base forms will primarily depend on the specific requirements of the experiment.

Solubility and Dosing

For in vitro experiments involving aqueous buffers, such as cell-based assays, the higher aqueous solubility of this compound hydrochloride is a significant advantage.[1] It allows for the preparation of higher concentration stock solutions and reduces the risk of compound precipitation in the assay medium. For in vivo studies, especially oral administration, the hydrochloride salt may offer better dissolution and absorption.[3] However, for formulation in non-polar vehicles or for studies requiring high membrane permeability, the free base might be more suitable due to its increased lipophilicity.

Stability and Storage

The hydrochloride salt is generally more stable and less susceptible to oxidative degradation.[1] This is because the lone pair of electrons on the nitrogen atom, which can be a site for oxidation, is protonated in the salt form. For long-term storage and to ensure the integrity of the compound throughout the experiment, the hydrochloride form is often preferred.

Experimental Protocols

To empower researchers to make an informed decision, this section provides detailed protocols for key experiments to compare this compound hydrochloride and this compound free base.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Add an excess amount of the compound (either this compound hydrochloride or free base) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or µg/mL.

G Solubility Determination Workflow Start Add excess compound to buffer Agitate Agitate for 24-48h at constant temp. Start->Agitate Sediment Allow solid to sediment Agitate->Sediment Filter Filter supernatant (0.22 µm filter) Sediment->Filter Analyze Analyze concentration by HPLC Filter->Analyze End Calculate solubility Analyze->End

Caption: Shake-flask method for solubility determination.

Stability Assessment in Solution

This protocol assesses the chemical stability of the compound in a given solvent over time.

Methodology:

  • Prepare stock solutions of this compound hydrochloride and this compound free base in the desired solvent (e.g., DMSO for in vitro assays or an aqueous buffer for formulation studies) at a known concentration.

  • Aliquot the solutions into separate vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each storage condition.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

  • Plot the percentage of the parent compound remaining versus time for each storage condition to determine the degradation rate.

Table 2: Hypothetical Stability Data Presentation

FormSolventStorage Temp.% Remaining at 0h% Remaining at 24h% Remaining at 72h
This compound HClDMSORoom Temp.10099.598.2
This compound Free BaseDMSORoom Temp.10097.192.5
This compound HClPBS (pH 7.4)4°C10099.899.1
This compound Free BasePBS (pH 7.4)4°C10098.596.3
In Vitro TRPM8 Activation Assay (Calcium Influx)

This cell-based assay measures the ability of this compound to activate the TRPM8 channel.

Methodology:

  • Cell Culture: Culture a cell line stably expressing human TRPM8 (e.g., HEK293-TRPM8) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound hydrochloride and this compound free base in the assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

G Calcium Influx Assay Workflow Plate Plate TRPM8-expressing cells Dye Load cells with calcium-sensitive dye Plate->Dye Prepare Prepare compound dilutions Dye->Prepare Measure Measure baseline fluorescence Dye->Measure Add Add compound and record fluorescence Measure->Add Analyze Calculate ΔF and determine EC50 Add->Analyze

Caption: Workflow for a TRPM8 calcium influx assay.

Table 3: Hypothetical In Vitro Activity Data

FormAssayEndpointResult
This compound HClCalcium InfluxEC50Hypothetical Value (e.g., 50 nM)
This compound Free BaseCalcium InfluxEC50Hypothetical Value (e.g., 55 nM)

Conclusion

The choice between this compound hydrochloride and this compound free base is a critical step in experimental design. The hydrochloride salt is generally favored for its superior aqueous solubility and enhanced stability, making it a robust choice for most in vitro and in vivo applications. However, the free base may be advantageous in specific formulation scenarios. Researchers are encouraged to perform the outlined comparative experiments to determine the most suitable form for their specific research needs, ensuring data reliability and reproducibility.

References

A Comparative Analysis of D-3263 and Menthol on TRPM8 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two known agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: the well-characterized natural compound, menthol, and the clinical-stage small molecule, D-3263. This document outlines their effects on TRPM8 activation, supported by available experimental data, and provides detailed methodologies for key experimental protocols.

Introduction to TRPM8 and its Agonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[1][2] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a significant target for therapeutic development.[3][4]

Agonists of TRPM8, such as menthol and this compound, activate the channel, leading to an influx of cations (primarily Ca2+ and Na+), which in turn triggers downstream cellular signaling.[3][5] Menthol, a natural compound derived from mint plants, is the most well-known TRPM8 agonist and is widely used for its cooling and analgesic properties.[6][7] this compound is a synthetic small molecule agonist that has been investigated for its potential antineoplastic activity, particularly in prostate cancer where TRPM8 is often overexpressed.[4][8][9]

Quantitative Comparison of Agonist Potency

The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. While extensive data is available for menthol, specific EC50 values for this compound are not readily found in publicly available literature. However, its progression into clinical trials and its use at low micromolar concentrations in preclinical studies suggest it is a potent agonist.[5][10]

CompoundAgonist TypeReported EC50 Values (μM)Cell Type / AssayReference
(-)-Menthol Natural, Non-selective62.64 ± 1.2Murine TRPM8 (Patch-clamp)[11]
101 ± 13CHO cells (Calcium imaging)[12][13]
81 ± 17Human TRPM8 in HEK293 cells (Calcium imaging)[14]
185.4 ± 69.4Wild-type TRPM8 (Patch-clamp)[15]
286Human melanoma G-361 cells (Calcium imaging)[16]
This compound SyntheticNot publicly available. Described as a potent agonist. Used at 1µM in in-vitro cancer studies.LNCaP, HCT116, MCF7, A549, PC3 cells[4]

Note: The variability in menthol's EC50 values can be attributed to different experimental conditions, such as the expression system (cell type), the specific TRPM8 ortholog (human, rat, mouse), and the assay methodology (patch-clamp electrophysiology vs. calcium imaging).

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by agonists like menthol and this compound initiates a cascade of events, beginning with a conformational change in the channel protein. This allows the influx of cations, leading to membrane depolarization and subsequent cellular responses.

TRPM8_Activation_Pathway cluster_membrane Plasma Membrane TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_int TRPM8_open->Ca_int Influx Agonist Agonist (this compound or Menthol) Agonist->TRPM8_closed Binds to channel Ca_ext Ca_ext->TRPM8_open Depolarization Membrane Depolarization Ca_int->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission, Apoptosis) Depolarization->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection TRPM8 Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Calcium_Imaging Calcium Imaging Transfection->Calcium_Imaging CR_Curve Concentration-Response Curve Generation Patch_Clamp->CR_Curve CR_curve CR_curve Calcium_Imaging->CR_curve EC50_Calc EC50 Calculation CR_Curve->EC50_Calc Comparison Comparative Analysis of This compound and Menthol Potency EC50_Calc->Comparison

References

Unraveling the Antibacterial Action of D-3263: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. D-3263, a compound initially investigated for its potential antineoplastic properties, has demonstrated significant antibacterial and antibiofilm activity, particularly against Gram-positive pathogens like Staphylococcus aureus. This guide provides a comprehensive analysis of the antibacterial mechanism of this compound, comparing its performance with other alternatives and presenting supporting experimental data to validate its mode of action.

Executive Summary

This compound exerts its antibacterial effect primarily by targeting the bacterial cell membrane . Experimental evidence strongly suggests that this compound interacts with membrane phospholipids, leading to increased membrane permeability and subsequent disruption of essential cellular processes. This direct action on the cell envelope contributes to its bactericidal activity and its efficacy against biofilm-forming bacteria. Furthermore, proteomic analysis reveals that this compound induces changes in the expression of proteins involved in crucial metabolic pathways, further compromising bacterial viability.

Comparison with Alternative Antibiotics

The antibacterial mechanism of this compound is distinct from many conventional antibiotics. A comparison with other agents, particularly those that also target the bacterial membrane, highlights its unique properties.

FeatureThis compoundDaptomycinPolymyxin BVancomycin
Primary Target Bacterial Cell Membrane (Phospholipids)Bacterial Cell Membrane (Phosphatidylglycerol)Outer and Inner Membranes (Lipopolysaccharide)Cell Wall Precursors (D-Ala-D-Ala)
Mechanism of Action Increases membrane permeability through interaction with phospholipids.Forms pores and depolarizes the cell membrane in a calcium-dependent manner.[1][2]Binds to LPS and disrupts membrane integrity, acting like a detergent.[3][4]Inhibits peptidoglycan synthesis by binding to cell wall precursors.
Spectrum of Activity Primarily Gram-positive bacteria.Primarily Gram-positive bacteria.Primarily Gram-negative bacteria.Primarily Gram-positive bacteria.
Biofilm Activity Inhibits biofilm formation and eradicates mature biofilms.[5]Effective against biofilms of some Gram-positive bacteria.Limited efficacy against established biofilms.Variable, often limited penetration into mature biofilms.

Quantitative Performance Data

The antibacterial efficacy of this compound has been quantified through various in vitro assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound[5]
Bacterial SpeciesStrain TypeMIC (µM)
Staphylococcus aureusMSSA (86.67% of isolates)≤ 25
Staphylococcus aureusMRSA (93.33% of isolates)≤ 25
Enterococcus faecalisClinical Isolates≤ 25
Enterococcus faeciumClinical Isolates≤ 50
Table 2: Bactericidal Effect of this compound against Planktonic Cells[6]
Bacterial StrainTreatmentConcentrationTime to >3-log10 reduction in CFU/mL
MRSA ATCC 43300This compound4 x MIC~9 hours
MRSA ATCC 43300This compound8 x MIC~6 hours
MRSA ATCC 43300Vancomycin8 x MIC>24 hours
E. faecalis ATCC 29212This compound4 x MIC~6 hours
E. faecalis ATCC 29212This compound8 x MIC~3 hours

Visualizing the Mechanism and Workflows

To elucidate the complex processes involved in validating the antibacterial mechanism of this compound, the following diagrams are provided.

G Proposed Antibacterial Mechanism of this compound D3263 This compound Membrane Bacterial Cell Membrane (Phosphatidylethanolamine, Phosphatidylglycerol, Cardiolipin) D3263->Membrane Interacts with Metabolism Altered Amino Acid and Carbohydrate Metabolism D3263->Metabolism Alters expression of related proteins Permeability Increased Membrane Permeability Membrane->Permeability Leads to Disruption Disruption of Cellular Processes Permeability->Disruption Death Bacterial Cell Death Disruption->Death Metabolism->Death

Caption: Proposed antibacterial mechanism of this compound.

G Experimental Workflow for Validating this compound's Mechanism cluster_invitro In Vitro Antibacterial Activity cluster_mechanism Mechanism of Action Studies MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill Biofilm Biofilm Inhibition & Eradication Assays TimeKill->Biofilm MembranePerm Membrane Permeability Assay (Propidium Iodide Staining) Biofilm->MembranePerm Phospholipid Phospholipid Interaction Assay MembranePerm->Phospholipid Proteomics Proteomic Analysis Phospholipid->Proteomics End Conclusion: This compound targets the bacterial cell membrane Proteomics->End Start Start Start->MIC G Logical Relationship of this compound's Antibacterial Effects D3263 This compound MembraneTarget Primary Effect: Targets Cell Membrane D3263->MembraneTarget Permeabilization Secondary Effect: Increases Permeability MembraneTarget->Permeabilization MetabolicShift Secondary Effect: Alters Metabolism MembraneTarget->MetabolicShift Bactericidal Tertiary Outcome: Bactericidal Activity Permeabilization->Bactericidal Antibiofilm Tertiary Outcome: Anti-biofilm Activity Permeabilization->Antibiofilm MetabolicShift->Bactericidal

References

D-3263 (TRPM8 Agonist) in Advanced Solid Tumors: A Comparative Analysis of Preliminary Phase I Data

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-3263, an investigational TRPM8 agonist, based on the preliminary findings from the Phase I clinical trial NCT00839631. The development of this compound appears to have been discontinued, and to date, full results of this trial have not been published in a peer-reviewed journal. The data presented herein are derived from a conference abstract and preclinical studies. This document aims to objectively present the available information on this compound's performance and mechanism of action, alongside a general comparison with the therapeutic landscape for advanced, refractory solid tumors.

Introduction to this compound and TRPM8 Agonism

This compound is an orally bioavailable small molecule, developed by Dendreon Corporation, that acts as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a transmembrane calcium channel protein expressed in normal prostate cells and overexpressed in various cancers, including prostate, breast, colon, and lung cancer.[4] Agonism of TRPM8 leads to an influx of calcium and sodium ions, which can disrupt cellular homeostasis and induce apoptosis in TRPM8-expressing cancer cells.[2][5] Preclinical studies indicated that this compound could induce cell death in cancer cells expressing TRPM8 and also demonstrated efficacy in a rat model of benign prostatic hyperplasia (BPH), partly by reducing dihydrotestosterone (DHT) levels.[2][6]

Clinical Trial NCT00839631 Overview

The clinical trial NCT00839631 was a Phase I, open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors that were refractory to standard therapy.[4][5][7]

Experimental Protocol
  • Study Design : Open-label, dose-escalation Phase I trial.[4]

  • Patient Population : Patients (≥18 years of age) with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy or for which no standard therapy existed. Participants were required to have an ECOG performance status of 0, 1, or 2.

  • Intervention : Orally administered this compound. The study was designed to enroll three to six patients per cohort in the dose-escalation phase to determine the maximum tolerated dose (MTD).[4]

  • Primary Endpoint : To assess the safety and tolerability of this compound.

  • Secondary Endpoints : To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of this compound.

Performance of this compound: Preliminary Clinical Findings

The only available clinical performance data for this compound comes from a 2010 conference presentation by Tolcher et al. A full publication with detailed statistics is not available.

MetricThis compound (TRPM8 Agonist)
Trial Identifier NCT00839631
Phase I
Patient Population Advanced Solid Tumors
Key Efficacy Result Disease stabilization observed in 3 out of 8 (37.5%) evaluable patients with advanced prostate cancer.[1]
Safety and Tolerability Reported to be well-tolerated.[1]
Adverse Events Side effects were noted to be limited to cold sensations.[1]
Publication Status Preliminary results presented in a conference abstract; no full peer-reviewed publication available.[1][8]

Mechanism of Action: TRPM8 Signaling Pathway

This compound functions by activating the TRPM8 ion channel. This activation triggers a cascade of intracellular events culminating in apoptosis of cancer cells that overexpress the channel. The proposed signaling pathway is visualized below.

TRPM8_Pathway Proposed Signaling Pathway for this compound (TRPM8 Agonist) cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Na_Influx Increased Intracellular Ca²+ and Na+ TRPM8->Ca_Na_Influx Opens Channel D3263 This compound (TRPM8 Agonist) D3263->TRPM8 Binds and Activates Homeostasis Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis Apoptosis Apoptosis (Cell Death) Homeostasis->Apoptosis Induces

Caption: Proposed signaling pathway for this compound (TRPM8 Agonist).

Experimental Workflow for Clinical Trial NCT00839631

The workflow for the Phase I trial, from patient enrollment to evaluation, is outlined in the diagram below.

Clinical_Trial_Workflow Experimental Workflow for NCT00839631 cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation p1 Patient with Advanced Solid Tumor (Refractory to Standard Therapy) p2 Informed Consent & Eligibility Check (ECOG 0-2) p1->p2 t1 Dose Escalation Cohorts (Oral this compound) p2->t1 Enrollment e1 Safety & Tolerability Assessment (Primary Endpoint) t1->e1 Monitoring e2 Pharmacokinetic (PK) Analysis t1->e2 e3 Anti-Tumor Activity Assessment (e.g., RECIST criteria) t1->e3

Caption: Patient workflow for the Phase I trial of this compound.

Comparison with Alternatives

Given that patients in the NCT00839631 trial had advanced solid tumors refractory to standard therapies, the therapeutic alternatives are diverse and depend on the tumor type, molecular profile, and prior treatments. A direct comparison is challenging due to the limited data for this compound. However, a general overview of the treatment landscape for this patient population is provided below.

Therapeutic ModalityExamplesMechanism of ActionCommon Tumor Types
Targeted Therapy Kinase Inhibitors (e.g., Regorafenib), PARP Inhibitors, Antibody-Drug Conjugates (e.g., Ado-trastuzumab emtansine)Varies; targets specific molecular alterations driving cancer growth.Colorectal, Breast, Ovarian, Lung Cancers
Immunotherapy Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab), Cellular Therapies (e.g., CAR-T)Stimulates the patient's immune system to recognize and attack cancer cells.Melanoma, Lung, Renal, Bladder Cancers
Chemotherapy Varies by tumor type (e.g., Gemcitabine-based regimens)Cytotoxic agents that primarily target rapidly dividing cells.Pancreatic, Sarcomas, and others as salvage therapy
Hormonal Therapy Androgen Deprivation Therapy (ADT), Aromatase InhibitorsBlocks hormone signaling that drives the growth of certain cancers.Prostate, Breast Cancers

For the specific subgroup where this compound showed a preliminary signal—advanced, refractory prostate cancer—alternatives could include next-generation hormonal agents, chemotherapy (e.g., docetaxel, cabazitaxel), radiopharmaceuticals, and PARP inhibitors for patients with specific DNA repair gene mutations. Both TRPM8 agonists and antagonists are being explored preclinically for prostate cancer, suggesting a complex role for the channel that may depend on the disease state (androgen-dependent vs. castration-resistant).[9][10]

Conclusion

References

D-3263 (ALTA3263): A Head-to-Head Comparison with Other Antineoplastic Agents in KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel antineoplastic agent D-3263 (also known as ALTA3263) with other targeted therapies for KRAS-mutant solid tumors. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest preclinical and clinical data to offer an objective analysis of ALTA3263's performance against established and emerging competitors.

Executive Summary

Mutations in the KRAS gene are among the most common oncogenic drivers, historically representing a challenging target for therapeutic intervention. The landscape of KRAS-targeted therapies is rapidly evolving, moving from mutation-specific inhibitors to broader-spectrum agents. ALTA3263 is a novel, orally bioavailable, pan-KRAS selective inhibitor with a unique dual-targeting mechanism against both the "ON" (active) and "OFF" (inactive) states of the KRAS protein.[1] This positions it to potentially address a wider range of KRAS mutations, including the highly prevalent G12D and G12V, which are largely insensitive to first-generation KRAS inhibitors that primarily target the inactive state.[1] This guide will compare ALTA3263 with the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, as well as other pan-KRAS inhibitors in development.

Mechanism of Action: A Paradigm Shift in KRAS Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound ("ON") state and an inactive GDP-bound ("OFF") state to regulate downstream signaling pathways critical for cell growth and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3] Oncogenic KRAS mutations impair the protein's ability to hydrolyze GTP, leading to its persistent activation and uncontrolled cell proliferation.

ALTA3263 distinguishes itself by being a non-covalent, isoform-selective inhibitor that targets both the ON and OFF states of KRAS.[1][4] This dual inhibition is designed to provide more complete and sustained target coverage, potentially overcoming the limitations of inhibitors that only target the transiently accessible OFF state.[1] Its pan-mutant activity aims to be effective against over 90% of all KRAS mutations.[1]

In contrast, Sotorasib and Adagrasib are first-generation KRAS inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive conformation.[5][6] Their efficacy is therefore limited to tumors harboring this specific mutation.

dot

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling cluster_inhibitors Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive 'OFF' State) SOS1->KRAS_GDP GDP/GTP Exchange GAP GAP KRAS_GTP KRAS-GTP (Active 'ON' State) GAP->KRAS_GTP KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ALTA3263 ALTA3263 (Pan-KRAS, ON/OFF) ALTA3263->KRAS_GDP Inhibits ALTA3263->KRAS_GTP Inhibits Sotorasib_Adagrasib Sotorasib/Adagrasib (G12C-specific, OFF) Sotorasib_Adagrasib->KRAS_GDP Traps in OFF state (G12C only)

Caption: The KRAS signaling pathway and points of intervention for different inhibitors.

Preclinical Data Comparison

Preclinical studies provide the foundational evidence for an agent's therapeutic potential. ALTA3263 has demonstrated a compelling preclinical profile, particularly in its broad activity and potent tumor regression.

FeatureALTA3263SotorasibAdagrasib
Target Mutations Pan-KRAS (>90% of mutations), including G12V, G12D, G12C, G12A[1][4]KRAS G12C[5]KRAS G12C[7]
Mechanism Non-covalent, dual ON/OFF state inhibitor[4]Covalent, OFF state inhibitor[5]Covalent, OFF state inhibitor[7]
Potency Picomolar to low single-digit nanomolar potency against various KRAS mutant cells[4]Not specified in similar termsIC50: ~5 nmol/L[8]
Selectivity High selectivity for KRAS over NRAS and HRAS[4]Specific to KRAS G12C[5]Selective for KRAS G12C[8]
In Vivo Efficacy Complete and sustained tumor regressions in 8 KRAS G12V/D/C/A mutant xenograft models[4]Regression of KRAS G12C-mutated tumors[9]Significant inhibition of brain tumor growth in intracranial xenograft models[10]
Tolerability Well-tolerated during prolonged daily oral dosing in mice[4]Generally well-tolerated in preclinical models[9]Favorable pharmacokinetic properties and tolerability[7]

Clinical Data Comparison

ALTA3263 is currently in a Phase 1/1b clinical trial, with the first patient dosed in March 2025.[11] Therefore, direct clinical efficacy data is not yet available. The following table summarizes key clinical data for the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, which serve as a benchmark for ALTA3263's future clinical development.

ParameterSotorasib (CodeBreaK 100/200 - NSCLC)Adagrasib (KRYSTAL-1 - NSCLC)ALTA3263 (3263-001)
Phase Phase 2 & 3[12][13]Phase 1/1b[8]Phase 1/1b[11]
Patient Population Previously treated KRAS G12C-mutant NSCLC[12][14]Previously treated KRAS G12C-mutant solid tumors[8]Advanced solid tumors with KRAS mutations[11]
Objective Response Rate (ORR) 37.1% (Phase 2)[12], 28% (Phase 3)[14]42.9%[15]Data not yet available
Median Progression-Free Survival (PFS) 6.8 months (Phase 2)[12], 5.6 months (Phase 3)[14]6.5 months[15]Data not yet available
Median Overall Survival (OS) 12.5 months (Phase 2)[14]12.6 months[15]Data not yet available
Common Adverse Events Diarrhea, nausea, fatigue, increased liver enzymes[14]Diarrhea, nausea, vomiting, fatigue[15]Data not yet available

Experimental Protocols

In Vivo Xenograft Tumor Model

The preclinical efficacy of ALTA3263 and its comparators is typically evaluated using in vivo xenograft models. A general protocol for a cell line-derived xenograft (CDX) study is as follows:

dot

Experimental_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (KRAS-mutant cancer cell line) Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation into immunocompromised mice Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (e.g., Vehicle, Drug Doses) Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., Oral gavage, daily) Randomization->Treatment Continued_Monitoring 7. Continued Monitoring (Tumor volume, body weight, clinical signs) Treatment->Continued_Monitoring Endpoint 8. Study Endpoint (e.g., Tumor volume threshold, study duration) Continued_Monitoring->Endpoint Analysis 9. Data Analysis (TGI calculation, statistical tests) Endpoint->Analysis

Caption: A typical workflow for a preclinical in vivo xenograft study.

  • Cell Line Selection and Culture: Human cancer cell lines with specific KRAS mutations (e.g., G12D, G12V, G12C) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[16]

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[17] Animals are allowed to acclimate for at least one week before the procedure.[16]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.[16][18] Co-injection with an extracellular matrix gel like Matrigel can enhance tumor formation.[16]

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured with digital calipers 2-3 times per week.[16] Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.[18][19] The investigational drug (e.g., ALTA3263) is formulated in an appropriate vehicle and administered, typically via oral gavage, at various doses and schedules.[19]

  • Efficacy and Tolerability Assessment: Throughout the study, tumor volume and the body weight of the mice are monitored regularly.[16] Clinical observations for any signs of toxicity are also recorded.

  • Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.[19] Statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the treatment effect.[16]

Conclusion and Future Directions

ALTA3263 represents a promising next-generation KRAS inhibitor with a distinct mechanism of action that may address the limitations of current therapies. Its pan-KRAS and dual ON/OFF state inhibition have the potential to benefit a broader patient population with various KRAS mutations, a significant unmet need in oncology.[1] Preclinical data are highly encouraging, demonstrating potent and broad anti-tumor activity.[4]

The ongoing Phase 1/1b clinical trial will be crucial in establishing the safety, tolerability, and preliminary efficacy of ALTA3263 in patients with KRAS-mutant solid tumors. Future comparative data from this trial will be essential to fully understand its clinical positioning relative to established KRAS G12C inhibitors like Sotorasib and Adagrasib, as well as other emerging pan-KRAS inhibitors. The scientific community eagerly awaits these results to determine if ALTA3263 can redefine the treatment paradigm for KRAS-driven cancers.

References

Comparative Analysis of D-3263 Experimental Compounds in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct experimental compounds identified under the designation "D-3263": a transient receptor potential melastatin 8 (TRPM8) agonist with applications in oncology and bacteriology, and a novel pan-KRAS inhibitor, ALTA3263, for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for relevant assays, and visualizations of signaling pathways and experimental workflows.

Part 1: this compound as a TRPM8 Agonist

The first compound, this compound, is a small molecule agonist of the TRPM8 ion channel. Activation of TRPM8, a calcium-permeable, nonselective cation channel, has been investigated as a therapeutic strategy in both prostate cancer and for its antibacterial properties against Gram-positive bacteria.

Mechanism of Action

As a TRPM8 agonist, this compound binds to and activates the TRPM8 channel, which is overexpressed in certain cancers, particularly prostate cancer.[1][2] This activation leads to a significant influx of calcium and sodium ions into the cell, disrupting cellular homeostasis and inducing apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[3][4] In the context of its antibacterial activity, this compound is thought to target the bacterial cell membrane, leading to increased permeability and disruption of essential processes like protein synthesis.[5]

Signaling Pathway and Proposed Antibacterial Mechanism

TRPM8_Signaling_and_Antibacterial_Action This compound (TRPM8 Agonist) Signaling and Antibacterial Mechanism cluster_cancer Anticancer Mechanism cluster_antibacterial Antibacterial Mechanism D3263_cancer This compound TRPM8 TRPM8 Channel D3263_cancer->TRPM8 Activates Ca_influx Increased Intracellular Ca2+ TRPM8->Ca_influx Mediates Apoptosis Apoptosis Ca_influx->Apoptosis Induces D3263_bacteria This compound Cell_Membrane Bacterial Cell Membrane D3263_bacteria->Cell_Membrane Targets Membrane_Permeability Increased Permeability Cell_Membrane->Membrane_Permeability Disrupts Cell_Death Bacterial Cell Death Membrane_Permeability->Cell_Death Leads to MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow start Start prep_agent Prepare serial dilutions of this compound in a 96-well plate start->prep_agent inoculate Inoculate wells with bacterial suspension prep_agent->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results by assessing turbidity visually or with a plate reader incubate->read determine_mic MIC = lowest concentration with no visible growth read->determine_mic end End determine_mic->end KRAS_Signaling_Pathway KRAS Signaling Pathway and Inhibition by ALTA3263 RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ALTA3263 ALTA3263 ALTA3263->KRAS_GDP Inhibits (OFF state) ALTA3263->KRAS_GTP Inhibits (ON state) Xenograft_Study_Workflow In Vivo Xenograft Study Workflow start Start implant Subcutaneously implant KRAS-mutant cancer cells into immunocompromised mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment and control groups (when tumors reach ~100-200 mm³) monitor_growth->randomize administer Administer ALTA3263 or vehicle control orally randomize->administer monitor_response Monitor tumor volume and body weight administer->monitor_response endpoint Endpoint reached (e.g., tumor size limit) monitor_response->endpoint analyze Analyze tumor growth inhibition (TGI) and pharmacodynamics endpoint->analyze end End analyze->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling D-3263

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling D-3263. The following procedures and plans are based on established laboratory safety protocols and are intended to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used.[1][2] The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2] Depending on the procedure and the quantity of the compound being used, additional PPE may be necessary.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Engineering Controls Required PPE
Weighing and Preparing Solutions Chemical fume hood or ventilated balance enclosureLab coat, safety goggles, nitrile gloves (double-gloving recommended), and a disposable respirator (N95 or higher) if weighing powder outside of a ventilated enclosure.
Cell Culture and In Vitro Assays Biosafety cabinet (Class II)Lab coat, safety glasses, and nitrile gloves.
In Vivo Animal Studies Ventilated animal changing station or biosafety cabinetLab coat, safety glasses, nitrile gloves, and a disposable gown.
Compound Storage and Transport N/ALab coat and safety glasses when handling containers.
Waste Disposal Chemical fume hoodLab coat, safety goggles, nitrile gloves, and chemical-resistant apron.

Experimental Protocols: Safe Handling Procedures

Adherence to standard laboratory operating procedures is critical to minimize exposure and ensure a safe working environment.

Step 1: Preparation and Planning

  • Before beginning any work, consult the most recent safety information and understand the potential hazards.

  • Ensure that all necessary PPE is available and in good condition.[2]

  • Verify that emergency equipment, such as eyewash stations and safety showers, are accessible and operational.

Step 2: Handling this compound Powder

  • All weighing and handling of powdered this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder and avoid creating dust.

  • After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.

Step 3: Preparing Solutions

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • If the solvent is volatile, ensure the preparation is performed in a chemical fume hood.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

Step 4: Performing Experiments

  • When conducting experiments, always wear the appropriate PPE as outlined in Table 1.

  • Avoid skin contact with the compound and its solutions. If contact occurs, immediately wash the affected area with soap and water.

  • Do not eat, drink, or apply cosmetics in the laboratory.

Step 5: Post-Experiment Procedures

  • Decontaminate all work surfaces and equipment after use.

  • Properly dispose of all waste materials as described in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh paper, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate personal protective equipment when handling a chemical compound like this compound, for which specific hazard information may be limited.

Risk_Assessment_and_PPE_Selection start Start: New Experiment with this compound assess_hazard 1. Assess Potential Hazards (Inhalation, Skin Contact, Ingestion, Eye Contact) start->assess_hazard identify_procedure 2. Identify Experimental Procedure (Weighing, Solution Prep, In Vitro, In Vivo) assess_hazard->identify_procedure select_controls 3. Select Engineering Controls (Fume Hood, Biosafety Cabinet) identify_procedure->select_controls select_ppe 4. Select Personal Protective Equipment (Gloves, Eye Protection, Lab Coat, Respirator) select_controls->select_ppe conduct_experiment 5. Conduct Experiment with Safety Measures select_ppe->conduct_experiment disposal 6. Proper Waste Disposal conduct_experiment->disposal end End: Experiment Complete disposal->end

Caption: Risk assessment and PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-3263
Reactant of Route 2
Reactant of Route 2
D-3263

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。